Acadesine
説明
This compound (AICA-riboside) is a purine nucleoside analog with anti-ischemic properties that is currently being studied (Phase 3) for the prevention of adverse cardiovascular outcomes in patients undergoing coronary artery bypass graft (CABG) surgery. It is being developed jointly by PeriCor and Schering-Plough. This compound has been granted Orphan Drug Designation for B-CLL in the EU.
This compound is a 5-aminoimidazole-4-carboxamide (AICA) riboside, a ribnucleoside analog, and a nucleotide biosynthesis precursor with B cell pro-apoptotic activity. Following cellular uptake, this compound is phosphorylated to AICA ribotide (ZMP), which mimics 5'-adenosine monophosphate (AMP). Both AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) are activated by ZMP, which appears to be necessary for the induction of apoptosis. This compound-induced apoptosis also appears to require cytochrome c release from mitochondria and caspase activation and is p53-independent. However, the exact mechanism of this compound-induced apoptosis is unknown. T cells are significantly less susceptible than B cells to this compound-induced apoptosis. AMPK regulates several cellular systems including the cellular uptake of glucose, the beta-oxidation of fatty acids, protein synthesis, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure; AICAR is used as an abbreviation for AICA ribotide as well as this compound
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRQQBHATOEIAF-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046015 | |
| Record name | Acadesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-69-2 | |
| Record name | AICAr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acadesine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acadesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acadesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACADESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AICA-riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Acadesine's Anti-Cancer Activity: A Deep Dive into its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a purine nucleoside analog that has garnered significant interest in oncology research for its selective cytotoxic effects on various cancer cells, particularly those of hematological origin.[1][2] Initially developed for its cardioprotective properties, its potent anti-neoplastic activities have paved the way for clinical investigations in cancers like chronic lymphocytic leukemia (CLL).[3] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound in cancer cells, focusing on its role as an activator of AMP-activated protein kinase (AMPK) and its emerging AMPK-independent activities. We will delve into its impact on apoptosis, cell cycle progression, and cellular metabolism, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: AMPK-Dependent and Independent Pathways
This compound is a cell-permeable compound that is taken up by cells and subsequently phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4] ZMP mimics adenosine monophosphate (AMP), a key cellular energy sensor.[2] This structural similarity allows ZMP to allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] However, a growing body of evidence suggests that this compound can also exert its anti-cancer effects through mechanisms independent of AMPK activation.[5][6]
AMPK-Dependent Mechanism
The activation of AMPK by ZMP is a central aspect of this compound's mechanism of action.[4] AMPK activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP (such as protein and fatty acid synthesis) and promoting catabolic pathways that generate ATP. In the context of cancer cells, which are often characterized by high metabolic rates and dependence on anabolic processes, this AMPK-induced metabolic reprogramming can lead to cell growth arrest and apoptosis.
AMPK-Independent Mechanisms
Recent studies have unveiled several AMPK-independent pathways through which this compound can induce anti-cancer effects. These findings are crucial as they suggest that this compound's efficacy may extend to cancers with dysregulated AMPK signaling.
-
Hippo Pathway Activation: In the absence of functional AMPK, this compound has been shown to upregulate the expression of the large tumor suppressor kinases (LATS) 1 and 2.[5] This leads to the phosphorylation and subsequent cytoplasmic retention or degradation of the oncoproteins YAP1 and TAZ, key downstream effectors of the Hippo pathway.[5] The inactivation of YAP/TAZ results in the suppression of genes that promote cell proliferation and survival.[5]
-
Induction of Programmed Necrosis (Necroptosis): In prostate cancer cells, this compound has been observed to induce a form of programmed necrosis, or necroptosis, in an AMPK-independent manner.[5] This process is dependent on the generation of reactive oxygen species (ROS) and the mitochondrial protein cyclophilin D (CypD).[5] Necroptosis provides an alternative cell death route, which can be particularly relevant in apoptosis-resistant cancers.
-
Interference with Purine Nucleotide Biosynthesis: The accumulation of ZMP, the active metabolite of this compound, can disrupt the de novo purine nucleotide biosynthesis pathway.[7] This can lead to imbalances in the nucleotide pool, which are essential for DNA and RNA synthesis, thereby impeding the rapid proliferation of cancer cells.
Effects of this compound on Cancer Cell Fate
The activation of the aforementioned signaling pathways by this compound culminates in several key cellular outcomes that contribute to its anti-cancer activity.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines, with a particular sensitivity observed in B-cell malignancies like CLL and mantle cell lymphoma (MCL).[1] The apoptotic process induced by this compound is often caspase-dependent and involves the mitochondrial pathway, characterized by the release of cytochrome c.[2] Notably, this compound-induced apoptosis appears to be independent of the tumor suppressor protein p53, which is often mutated or inactivated in cancer, suggesting a therapeutic advantage in p53-deficient tumors.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily in the S phase or G2/M phase, in various cancer cell lines.[6][8] This disruption of the cell cycle progression prevents cancer cells from dividing and proliferating.
Non-Apoptotic Cell Death
As mentioned earlier, this compound can trigger non-apoptotic cell death pathways, such as programmed necrosis.[4][5] This is a significant finding as it suggests that this compound can overcome resistance to apoptosis, a common mechanism of drug resistance in cancer.
Quantitative Data on this compound's Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic and apoptotic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| B-CLL | Chronic Lymphocytic Leukemia | 380 ± 60 | Not Specified | Apoptosis | |
| REC-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |
| JEKO-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |
| UPN-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |
| JVM-2 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |
| MAVER-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |
| Z-138 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |
| MINO | Mantle Cell Lymphoma | > 2000 | 48 | MTT | [1] |
| HBL-2 | Mantle Cell Lymphoma | > 2000 | 48 | MTT | [1] |
| GRANTA-519 | Mantle Cell Lymphoma | > 2000 | 48 | MTT | [1] |
| K562 | Promyelocytic Leukemia | 700 | 72 | MTT | [6] |
| P388 | Murine Lymphocytic Leukemia | < 125 | 72 | MTT | [6] |
| Sp2/0 | Murine Myeloma | < 125 | 72 | MTT | [6] |
| HCT116 | Large Intestine Adenocarcinoma | 250 | 72 | MTT | [6] |
Table 2: Quantitative Effects of this compound on Apoptosis and Cell Viability
| Cell Line/Sample | This compound Concentration (mM) | Effect | Percentage | Exposure Time (hours) | Reference |
| Primary MCL Cells (n=15) | 1 | Apoptosis (>25%) | 40% of cases | 24 | [1] |
| Primary MCL Cells (n=15) | 2 | Apoptosis (>25%) | 80% of cases | 24 | [1] |
| Primary MCL Cells (n=15) | 2 | Mean Cytotoxicity | 48.28 ± 27.97% | 24 | [1] |
| CLL Cells (n=62) | 0.2 | Significant Cytotoxicity (>15%) | 50% of patients | 24 | [9] |
| CLL Cells (n=62) | 0.5 | Significant Cytotoxicity (>15%) | 91.4% of patients | 24 | [9] |
| CLL Cells (n=62) | 1 | Significant Cytotoxicity (>15%) | 98% of patients | 24 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis for AMPK Activation
This protocol details the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a marker of its activation, in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (AICAR)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Metabolic Journey of Acadesine: An In-Vivo Perspective
A Technical Guide for Researchers and Drug Development Professionals
Acadesine, a synthetic purine nucleoside analogue also known as AICA-riboside, has garnered significant interest for its therapeutic potential in various ischemic conditions and certain hematologic malignancies. Its mechanism of action is intrinsically linked to its metabolic conversion within the body. This technical guide provides a comprehensive overview of the metabolic fate of this compound in vivo, detailing its transformation, distribution, and elimination, supported by quantitative data and experimental methodologies.
Core Metabolic Pathway: Integration with Endogenous Purine Metabolism
The metabolic journey of this compound is characterized by its integration into the endogenous purine metabolic pathway.[1][2] Upon administration, this compound is readily taken up by cells, including erythrocytes, where it undergoes its primary metabolic activation.
The pivotal step in this compound's metabolism is its phosphorylation to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[3][4][5] This conversion is catalyzed by adenosine kinase. ZMP is the pharmacologically active metabolite of this compound, acting as an AMP mimic to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][6][7]
Following its intracellular activity, ZMP and any unmetabolized this compound are further processed through the purine degradation pathway. The ultimate metabolic end-product in humans is uric acid, which is then excreted.[1]
Quantitative Metabolic Profile
A key study investigating the disposition of radiolabeled this compound in healthy male subjects provides valuable quantitative insights into its metabolic fate following intravenous administration.
| Parameter | Value | Reference |
| Plasma Clearance (Total) | 2.2 ± 0.2 L/hour/kg | [1] |
| Blood/Plasma Ratio | Unity | [1] |
| Plasma Protein Binding | Negligible (~1%) | [1] |
| Terminal Half-life (Total 14C in plasma) | ~1 week | [1] |
| Urinary Excretion (Total 14C over 2 weeks) | 44% of dose | [1] |
| Fecal Excretion (Total 14C over 2 weeks) | 4% of dose | [1] |
| Intact this compound in Urine | 5% of dose | [1] |
Metabolite Distribution:
| Metabolite | Location | Relative Abundance | Time Point | Reference |
| This compound 5'-monophosphate (ZMP) | Red Blood Cells | 30% of total blood 14C | End of infusion | [1] |
| Uric Acid | Plasma | Accounted for all total plasma 14C | 6 hours post-infusion | [1] |
| Uric Acid | Urine | Major metabolite | - | [1] |
| Hypoxanthine | Urine | Small amounts | - | [1] |
Signaling Pathway and Metabolic Cascade
The metabolic activation and subsequent downstream effects of this compound can be visualized as a signaling cascade.
Experimental Protocols
The foundational understanding of this compound's metabolic fate in vivo is derived from a human study employing a radiolabeled compound. The following provides a detailed methodology based on the available literature.
Study Design:
A single-center, open-label study in healthy male volunteers (n=4).
Drug Administration:
-
Drug: 2-¹⁴C-acadesine
-
Dose: 25 mg/kg
-
Route: Intravenous infusion
-
Duration: 15 minutes
Sample Collection:
-
Blood: Serial blood samples were collected post-infusion. Plasma and red blood cells were separated.
-
Urine and Feces: Collected for 2 weeks post-infusion to determine the extent of excretion.
-
Saliva: Also analyzed for the presence of metabolites.
Analytical Methods:
While specific instrumental parameters are not extensively detailed in the primary source, the methodology involved the following:
-
Quantification of Total Radioactivity: Liquid scintillation counting was used to measure total ¹⁴C concentrations in plasma, blood, urine, and feces.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) was likely employed to separate this compound from its metabolites in biological matrices.
-
Metabolite Identification: The identity of metabolites was confirmed by comparing their chromatographic retention times with those of authentic standards (e.g., uric acid, hypoxanthine).
Experimental Workflow:
The logical flow of the in vivo metabolic study can be represented as follows:
Conclusion
The metabolic fate of this compound in vivo is well-defined, with the parent compound acting as a prodrug that is rapidly converted to the active metabolite, ZMP. The metabolism is intrinsically linked to the endogenous purine pathway, culminating in the formation and excretion of uric acid. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals working with this compound. Further detailed metabolic profiling using modern high-resolution mass spectrometry could provide even deeper insights into minor metabolic pathways and potential inter-individual variability.
References
- 1. This compound (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Acadesine as an AMP-Activated Protein Kinase Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine (also known as AICA-riboside or AICAR) is a cell-permeable nucleoside analog that, upon cellular uptake, is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effects of adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of this compound's mechanism of action as an AMPK agonist, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] AMPK is activated in response to cellular stress that depletes ATP levels, such as hypoxia, ischemia, and glucose deprivation.[1][4] Activation of AMPK shifts cellular metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) processes to restore energy balance.[1][3]
This compound has been investigated for its therapeutic potential in various conditions, most notably in the context of cardiac ischemia-reperfusion injury.[5][6] The rationale behind its use is that by activating AMPK, this compound can protect tissues from ischemic damage by preserving cellular energy levels.[5] It has also been explored for its potential in treating certain types of leukemia and metabolic disorders.[6][7] This guide will delve into the technical details of this compound as an AMPK agonist for a scientific audience.
Mechanism of Action
This compound's primary mechanism of action involves its intracellular conversion to ZMP, which then allosterically activates AMPK.[8][9]
-
Cellular Uptake: this compound enters the cell via adenosine transporters.[10]
-
Phosphorylation: Once inside the cell, adenosine kinase phosphorylates this compound to ZMP.[7][10]
-
AMPK Activation: ZMP mimics the binding of AMP to the γ-subunit of AMPK, leading to a conformational change that promotes the phosphorylation of Threonine 172 on the catalytic α-subunit by upstream kinases, such as LKB1 and CaMKKβ.[1][11][12] This phosphorylation is the key step in AMPK activation.
Activated AMPK then phosphorylates a multitude of downstream targets to exert its metabolic effects.
Signaling Pathway
The activation of AMPK by this compound (via ZMP) initiates a signaling cascade that impacts numerous downstream pathways to restore cellular energy homeostasis.
Quantitative Data
Preclinical Data
| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |
| AMPK Activation | Rat Hepatocytes | 500 µM | Transient 12-fold activation at 15 min | [13] |
| Adipocytes | 500 µM | 2-3 fold activation | [13] | |
| B-CLL cells | 0.5 mM | Increased AMPK phosphorylation | [7] | |
| EC50 for Apoptosis | B-CLL cells | 380 ± 60 µM | Induction of apoptosis | [7] |
| Inhibition of Synthesis | Rat Hepatocytes | 500 µM | Dramatic inhibition of fatty acid and sterol synthesis | [13] |
| Cell Viability | B-CLL cells | 0.5 mM | Decreased from 68% to 26% | [13] |
| Infarct Size Reduction | Rabbit model of myocardial infarction | 2.5 mg/kg/min for 5 min followed by 0.5 mg/kg/min | This compound + 2 min preconditioning significantly limited infarction (18.1% vs 40.2% in control) | [14] |
Clinical Data: Cardiac Surgery
| Study Outcome | Patient Population | This compound Dose | Result | Reference |
| Perioperative Myocardial Infarction | 4043 CABG patients (meta-analysis) | 0.1 mg/kg/min for 7 hours | 27% reduction (OR 0.69) | [3] |
| Cardiac Death (through day 4) | 4043 CABG patients (meta-analysis) | 0.1 mg/kg/min for 7 hours | 50% reduction (OR 0.52) | [3] |
| Q-wave Myocardial Infarction (high-risk) | 821 CABG patients | 0.1 mg/kg/min for 7 hours | Reduced from 19.7% (placebo) to 10.0% | [6] |
| All-cause mortality, nonfatal stroke, or SLVD | 3080 intermediate- to high-risk CABG patients (RED-CABG trial) | 0.1 mg/kg/min for 7 hours | No significant difference compared to placebo (5.1% vs 5.0%) | [15] |
Pharmacokinetic Parameters (Healthy Male Volunteers)
| Parameter | Value | Reference |
| Total Plasma Clearance | 2.2 ± 0.2 L/hour/kg | [8] |
| Plasma Protein Binding | Negligible (~1%) | [8] |
| Blood/Plasma Ratio | Unity | [8] |
| Terminal Half-life (total 14C) | ~1 week | [8] |
| Urinary Excretion (intact this compound) | 5% of dose | [8] |
| Major Metabolite | Uric Acid | [8] |
Experimental Protocols
In Vitro AMPK Activation Assay (Western Blot)
This protocol describes a general method for assessing AMPK activation in cell culture by measuring the phosphorylation of AMPKα at Threonine 172.
-
Cell Culture and Treatment:
-
Plate cells (e.g., hepatocytes, myotubes, or cancer cell lines) in appropriate culture dishes and grow to desired confluency.
-
Starve cells in serum-free media for a defined period (e.g., 2-4 hours) to lower basal AMPK activity.
-
Treat cells with varying concentrations of this compound (e.g., 0.1-2 mM) for a specified time course (e.g., 15 min to 24 hours). Include a vehicle control (e.g., DMSO or saline).
-
-
Cell Lysis:
-
Aspirate media and wash cells with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
Experimental Workflow: In Vitro AMPK Activation Assay
In Vivo Myocardial Ischemia-Reperfusion Injury Model
This protocol provides a generalized overview of a rodent model for studying the effects of this compound on myocardial ischemia-reperfusion injury.
-
Animal Preparation:
-
Ischemia Induction:
-
This compound Administration:
-
Administer this compound or placebo via intravenous infusion at a specified dose and timing relative to ischemia and reperfusion (e.g., before ischemia, during ischemia, or at the onset of reperfusion).[19]
-
-
Reperfusion:
-
Infarct Size Assessment:
-
At the end of the reperfusion period, excise the heart.
-
Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.[17]
-
Slice the heart and image the sections to quantify the area at risk and the infarct size.
-
Experimental Workflow: Myocardial Ischemia-Reperfusion Model
Conclusion
This compound is a potent pharmacological tool for the activation of AMPK. Its mechanism of action through intracellular conversion to the AMP mimetic ZMP is well-established. Preclinical studies have consistently demonstrated its ability to activate AMPK and exert protective effects in models of cellular stress, particularly ischemia. Clinical trials in the context of cardiac surgery have yielded mixed results, with some studies and meta-analyses suggesting a benefit in reducing certain adverse cardiovascular events, while a large, pivotal trial did not confirm these findings.[3][15] The pharmacokinetic profile of this compound is characterized by rapid clearance of the parent compound and conversion to uric acid. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other AMPK activators. Future research may focus on identifying patient populations that could derive the most benefit from this compound therapy and exploring its application in other metabolic and ischemic disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on myocardial infarction, stroke, and death following surgery. A meta-analysis of the 5 international randomized trials. The Multicenter Study of Perioperative Ischemia (McSPI) Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on myocardial ischaemia in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a new drug that may improve myocardial protection in coronary artery bypass grafting. Results of the first international multicenter study. Multinational this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound lowers temporal threshold for the myocardial infarct size limiting effect of preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of adenosine-regulating agent this compound on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sustained protection by this compound against ischemia- and reperfusion-induced injury. Studies in the transplanted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Acadesine's Biological Functions Beyond AMPK Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acadesine, a purine nucleoside analog, is widely recognized as a pharmacological activator of AMP-activated protein kinase (AMPK). However, a growing body of evidence reveals that this compound exerts a multitude of biological effects through mechanisms independent of AMPK activation. These non-canonical pathways contribute significantly to its therapeutic potential in various pathological conditions, including inflammation, thrombosis, and cancer. This technical guide provides a comprehensive overview of the core AMPK-independent functions of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved.
Modulation of Adenosine Signaling
One of the primary AMPK-independent mechanisms of this compound is its ability to increase extracellular adenosine concentrations, particularly in tissues under metabolic stress.[1] this compound is taken up by cells and phosphorylated by adenosine kinase to its monophosphate form, ZMP. ZMP can then be metabolized to adenosine. This localized increase in adenosine allows it to act as a signaling molecule by binding to its receptors (A1, A2A, A2B, and A3), initiating a variety of cellular responses.
Anti-Inflammatory Effects via Neutrophil Inhibition
This compound has demonstrated potent anti-inflammatory properties by modulating neutrophil function, a critical component of the innate immune response. This effect is largely attributed to the increase in local adenosine levels.
Key Findings:
-
This compound significantly inhibits the up-regulation of CD11b, a β2 integrin receptor on neutrophils that is crucial for their adhesion to the endothelium and subsequent tissue infiltration during inflammation and reperfusion injury.[2]
-
This inhibition of CD11b up-regulation has been observed both in vitro in whole blood assays and in vivo during cardiopulmonary bypass.[2][3]
Quantitative Data:
| Parameter | Cell/System | Treatment | Result | Reference |
| Granulocyte CD11b up-regulation | In vitro whole blood | This compound + fMLP | 61% mean inhibition (p < 0.01) | [2][3] |
| Granulocyte CD11b expression | Patients undergoing cardiopulmonary bypass | This compound (low and high dose) | Peak expression 2.8 times baseline (vs. 4.3 for placebo, p = 0.05) | [3] |
Experimental Protocol: Flow Cytometry for CD11b Upregulation
-
Objective: To quantify the expression of CD11b on the surface of neutrophils in response to a stimulant and the inhibitory effect of this compound.
-
Methodology Overview: Whole blood is incubated with this compound or a vehicle control, followed by stimulation with a chemoattractant like N-formyl-methionyl-leucyl-phenylalanine (fMLP). The blood is then stained with fluorescently labeled antibodies against CD11b and a neutrophil-specific marker (e.g., CD16). The fluorescence intensity of CD11b on the neutrophil population is then measured using a flow cytometer.
-
General Procedure:
-
Collect whole blood in appropriate anticoagulant tubes (e.g., ACD or heparin).[4]
-
Pre-incubate aliquots of whole blood with desired concentrations of this compound or vehicle control.
-
Stimulate the blood samples with fMLP for a specified time at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Stain the cells with fluorescently conjugated anti-CD11b and anti-CD16 antibodies.
-
Lyse red blood cells using a lysis buffer.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties and CD16 expression.
-
Analyze the mean fluorescence intensity (MFI) of CD11b to determine the level of upregulation.
-
Signaling Pathway:
Caption: this compound increases adenosine, which inhibits fMLP-induced neutrophil CD11b upregulation.
Activation of the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit tissue factor (TF) expression and subsequent thrombus formation by activating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in an AMPK-independent manner.[5][6] This finding highlights a novel antithrombotic role for this compound.
Key Findings:
-
This compound activates the PI3K/Akt pathway in endothelial cells and monocytes.[5]
-
This activation leads to the suppression of mitogen-activated protein kinase (MAPK) activity and the downstream transcription factors activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are responsible for TF expression.[6]
-
The inhibitory effect of this compound on TF expression is not blocked by AMPK inhibitors.[5]
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Objective: To determine the activation of the PI3K/Akt pathway by assessing the phosphorylation status of Akt.
-
Methodology Overview: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt. The ratio of phosphorylated to total Akt indicates the level of pathway activation.
-
General Procedure:
-
Culture human umbilical vein endothelial cells (HUVECs) or monocytes to the desired confluency.
-
Treat cells with various concentrations of this compound for specified time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against phospho-Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify band intensities to determine the ratio of phospho-Akt to total Akt.
-
Signaling Pathway:
Caption: this compound activates the PI3K/Akt pathway, leading to inhibition of tissue factor expression.
Activation of the Hippo Signaling Pathway
In the context of cancer cell proliferation, this compound exhibits anti-tumoral properties through the AMPK-independent activation of the Hippo signaling pathway.[2][7] This pathway plays a crucial role in controlling organ size and suppressing tumor growth.
Key Findings:
-
In AMPKα1/α2 double knockout murine embryonic cells, this compound upregulates the expression of the large tumor suppressor kinases (LATS) 1 and 2.[2][7]
-
This leads to the phosphorylation and subsequent inhibition of the transcriptional co-activators Yap1 and Taz, resulting in the repression of their target genes involved in cell proliferation.[2]
-
Knockdown of LATS1/2 confers resistance to the anti-proliferative effects of this compound.[7]
Experimental Protocol: Western Blot for LATS1/2 and Yap1 Phosphorylation
-
Objective: To assess the activation of the Hippo pathway by measuring the phosphorylation of LATS1/2 and Yap1.
-
Methodology Overview: Similar to the Akt Western blot protocol, cells (e.g., AMPK knockout murine embryonic fibroblasts) are treated with this compound. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated LATS1 (e.g., at Thr1079) and phosphorylated Yap1 (e.g., at Ser112), as well as their total protein levels.
-
General Procedure: The protocol is analogous to the one described for Akt phosphorylation, with the substitution of primary antibodies for those targeting phospho-LATS1, total LATS1, phospho-Yap1, and total Yap1.
Signaling Pathway:
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits neutrophil CD11b up-regulation in vitro and during in vivo cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulant selection influences flow cytometric determination of CD11b upregulation in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tissue Factor Induction and Thrombus Formation by Activating the Phosphoinositide 3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits tissue factor induction and thrombus formation by activating the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Acadesine's Effect on Purine Nucleotide Biosynthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular mechanisms through which Acadesine (also known as AICAR) influences purine nucleotide biosynthesis. It details its dual role as both a direct metabolic intermediate and a potent activator of AMP-activated protein kinase (AMPK), supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), commonly referred to as AICAR, is a cell-permeable nucleoside analog.[1] Initially developed as a cardioprotective agent to ameliorate ischemic reperfusion injury, its therapeutic potential is now being explored for a range of indications, including metabolic diseases and hematologic malignancies like B-cell chronic lymphocytic leukemia (B-CLL).[2][3] Its biological effects are primarily attributed to its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP analog and leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5]
Core Mechanism of Action
This compound's influence on cellular metabolism, including purine biosynthesis, is multifaceted. The primary mechanism involves its intracellular phosphorylation and subsequent impact on key metabolic enzymes and pathways.
-
Cellular Uptake and Phosphorylation: this compound enters the cell via adenosine transporters. Inside the cell, it is phosphorylated by adenosine kinase to its active 5'-monophosphate form, ZMP (also known as AICAR).[4][6][7] This conversion is crucial for its biological activity; inhibition of adenosine kinase blocks the downstream effects of this compound.[8]
-
AMPK Activation: ZMP is a structural mimic of adenosine monophosphate (AMP). It activates AMPK by binding to its γ-subunit, inducing a conformational change that promotes phosphorylation and activation of the kinase.[5][9] This occurs without significantly altering the cellular ATP, ADP, or AMP pools, directly implicating ZMP as the activator.[5][10]
-
Role as a Purine Intermediate: ZMP is a naturally occurring intermediate in the de novo purine biosynthesis pathway.[7][11] It is synthesized from succinyl-AICAR (SAICAR) and is subsequently converted to inosine monophosphate (IMP), the precursor for both AMP and GMP.[11][12]
Direct and Indirect Effects on Purine Nucleotide Biosynthesis
This compound perturbs purine metabolism through both direct participation in the de novo synthesis pathway and indirect effects mediated by AMPK activation.
Direct Interference with De Novo Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that assembles the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone.[13][14] this compound, upon conversion to ZMP, directly enters this pathway.
-
ZMP Accumulation: Administration of exogenous this compound leads to a significant intracellular accumulation of ZMP.[5][15]
-
Feedback Inhibition: High concentrations of ZMP can exert feedback inhibition on enzymes within the purine synthesis pathway. Specifically, ZMP can inhibit AICAR transformylase (ATIC), the bifunctional enzyme that catalyzes the final two steps of IMP synthesis from ZMP.[6][16] This can lead to a bottleneck at the ZMP stage, further increasing its accumulation while potentially reducing the downstream production of IMP, AMP, and GMP.
Indirect Regulation via AMPK Activation
The activation of AMPK by ZMP initiates a cascade of events aimed at restoring cellular energy balance, which indirectly influences the energetically expensive process of de novo purine synthesis.[17]
-
Energy Homeostasis: AMPK activation shifts cellular metabolism towards catabolic, ATP-producing pathways while inhibiting anabolic, ATP-consuming processes. De novo purine synthesis is a highly ATP-dependent pathway, consuming six high-energy phosphate bonds per purine molecule synthesized.[17] By signaling a low-energy state, AMPK activation can lead to a general downregulation of such anabolic pathways.
-
Regulation of Precursors: AMPK can phosphorylate and regulate enzymes involved in the synthesis of key precursors for purine synthesis, such as PRPP synthetase, although the direct regulatory link is still an area of active research.
Quantitative Data on this compound's Effects
The following table summarizes key quantitative data from studies investigating the effects of this compound on cellular metabolism and viability.
| Compound | Cell/Tissue Type | Concentration | Measured Effect | Reference |
| This compound | B-CLL Cells | 380 ± 60 µM | EC₅₀ for inducing apoptosis. | [15] |
| This compound | B-CLL Cells | 0.5 mM | Significantly decreased cell viability and induced AMPK phosphorylation. | [5][15] |
| This compound | Rat Hepatocytes | 500 µM | Increased ZMP content to ~4 nmol/g. | [5] |
| This compound | Rat Hepatocytes | 500 µM | Caused a transient 12-fold activation of AMPK at 15 minutes. | [5] |
| This compound | Human Whole Blood | 240 ± 60 µM | Inhibited ADP-induced platelet aggregation by 50%. | [8] |
| This compound | K562 Leukemia Cells | 0.25 - 2.5 mM | Dose-dependently inhibited colony formation. | [5] |
Visualizations of Pathways and Workflows
This compound's Mechanism in Purine Metabolism
Experimental Workflow for this compound Studies
Experimental Protocols
Protocol: Quantification of Intracellular Purine Nucleotides by HPLC
This protocol is adapted from standard methods for extracting and analyzing purine metabolites from cultured cells.[18][19][20]
Objective: To quantify intracellular concentrations of ZMP, IMP, AMP, GMP, and ATP in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3.5 M
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
0.45 µM microcentrifuge filters
-
HPLC system with a reverse-phase C18 column and UV detector
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere/stabilize. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvesting: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS to remove any extracellular metabolites.
-
Extraction: Add 500 µL of ice-cold 0.4 M PCA directly to the culture plate. Scrape the cells and collect the cell lysate/PCA mixture into a microcentrifuge tube.
-
Deproteinization: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 3.5 M K₂CO₃ dropwise while vortexing until the pH reaches ~7.0. This neutralizes the PCA, causing it to precipitate as potassium perchlorate.
-
Clarification: Incubate the neutralized extract on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filtration: Filter the final supernatant through a 0.45 µM microcentrifuge filter to remove any remaining particulate matter.
-
HPLC Analysis: Inject the filtered sample onto the HPLC system. Separation is typically achieved using a gradient elution with phosphate buffers and methanol. Purines are detected by their UV absorbance at ~254 nm.
-
Quantification: Compare the peak areas from the samples to those of a standard curve generated from known concentrations of ZMP, IMP, AMP, GMP, and ATP.
Protocol: AMPK Activation Assay (Luminescence-Based)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[21]
Objective: To measure the activity of AMPK in cell lysates after treatment with this compound.
Materials:
-
Cell lysate from this compound-treated and control cells
-
AMPK substrate peptide (e.g., SAMStide)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Cell Lysates: Treat and harvest cells as described previously. Lyse cells in a buffer compatible with kinase assays, and determine the protein concentration of the lysate.
-
Set Up Kinase Reaction: In each well of a white plate, add:
-
Kinase Assay Buffer
-
Cell lysate (containing AMPK)
-
AMPK substrate peptide
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add a volume of Kinase Detection Reagent equal to the new total volume in the well. This reagent converts the ADP produced by AMPK into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the AMPK activity in the lysate.
Conclusion
This compound exerts a significant and complex influence on purine nucleotide biosynthesis. It acts directly as a substrate analog that, upon conversion to ZMP, enters the de novo synthesis pathway and can cause feedback inhibition. Concurrently, the accumulation of ZMP potently activates AMPK, a master metabolic regulator, which indirectly affects the pathway by modulating the cellular energy state. This dual mechanism underscores this compound's potential as a tool for studying metabolic regulation and as a therapeutic agent in diseases characterized by metabolic dysregulation or reliance on purine synthesis. A thorough understanding of these interconnected effects is critical for its application in research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine-mediated inhibition of platelet aggregation by this compound. A novel antithrombotic mechanism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cores.emory.edu [cores.emory.edu]
- 19. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. promega.com [promega.com]
The Structural Divergence of Acadesine and Adenosine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structural and functional differences between Acadesine (also known as AICA-riboside) and the endogenous nucleoside, Adenosine. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research, metabolic disorders, and related therapeutic areas.
Core Structural Differences
The fundamental distinction between this compound and Adenosine lies in the composition of their heterocyclic base, which is attached to a common ribofuranose sugar moiety via a β-N⁹-glycosidic bond. Adenosine, a purine nucleoside, features an adenine base. In contrast, this compound is a purine nucleoside analog characterized by a 5-aminoimidazole-4-carboxamide base. This seemingly subtle alteration in the heterocyclic ring profoundly influences their respective biochemical activities and signaling pathways.
Below is a comparative summary of their chemical properties:
| Property | This compound | Adenosine |
| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Molecular Formula | C₉H₁₄N₄O₅ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 258.23 g/mol | 267.24 g/mol |
| CAS Number | 2627-69-2 | 58-61-7 |
Quantitative Structural Analysis
Table 2.1: Selected Bond Lengths (Å) for the Heterocyclic Base
| Bond | Adenosine (Å) | This compound (Å) (Predicted) |
| N1-C2 | 1.34 | 1.37 |
| C2-N3 | 1.33 | 1.32 |
| N3-C4 | 1.36 | 1.39 |
| C4-C5 | 1.38 | 1.40 |
| C5-C6 | 1.40 | - |
| C6-N1 | 1.34 | - |
| C5-N7 | 1.39 | 1.38 |
| N7-C8 | 1.31 | - |
| C8-N9 | 1.37 | - |
| C4-N9 | 1.37 | 1.38 |
Note: Adenosine data is based on crystallographic information. This compound data is based on computational predictions due to the lack of a readily available standalone crystal structure.
Table 2.2: Selected Bond Angles (°) for the Heterocyclic Base
| Angle | Adenosine (°) | This compound (°) (Predicted) |
| C2-N1-C6 | 118.8 | - |
| N1-C2-N3 | 129.0 | 111.0 |
| C2-N3-C4 | 110.7 | 108.0 |
| N3-C4-C5 | 126.8 | 109.0 |
| C4-C5-C6 | 117.0 | - |
| C4-C5-N7 | 110.7 | 107.0 |
| C5-C6-N1 | 117.0 | - |
| C5-N7-C8 | 104.0 | - |
| N7-C8-N9 | 113.8 | - |
| C8-N9-C4 | 105.8 | 106.0 |
Note: Adenosine data is based on crystallographic information. This compound data is based on computational predictions.
Signaling Pathways and Mechanisms of Action
The structural divergence between this compound and Adenosine dictates their distinct interactions with cellular machinery, leading to the activation of different signaling cascades.
This compound and the AMPK Pathway
This compound functions as a cell-permeable prodrug that, upon cellular uptake, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, once activated, initiates a cascade of events to restore cellular energy homeostasis. This includes stimulating glucose uptake and fatty acid oxidation while inhibiting anabolic processes that consume ATP.
Adenosine and Receptor-Mediated Signaling
Adenosine exerts its physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[3][4][5] These receptors are coupled to different G proteins, leading to the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels. A₁ and A₃ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels. Conversely, A₂A and A₂B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP.[3] This modulation of cAMP levels subsequently influences the activity of Protein Kinase A (PKA) and downstream signaling pathways.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies for the comparative analysis of this compound and Adenosine.
High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis
This protocol outlines a general method for the separation and quantification of nucleosides like this compound and Adenosine.
Objective: To determine the purity and concentration of this compound and Adenosine in a sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.0
-
Mobile Phase B: Acetonitrile
-
This compound and Adenosine standards
-
Sample for analysis
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 70% A, 30% B
-
25-30 min: Hold at 70% A, 30% B
-
30-35 min: Return to 100% A
-
35-40 min: Re-equilibration at 100% A
-
-
-
Data Analysis: Identify peaks based on the retention times of the standards. Quantify the concentration by comparing the peak area of the sample to a standard curve.
In Vitro AMPK Kinase Activity Assay
This protocol describes a method to measure the activation of AMPK by this compound.
Objective: To quantify the kinase activity of AMPK in the presence of this compound (as its active form, ZMP).
Materials:
-
Recombinant active AMPK enzyme
-
SAMS peptide (AMPK substrate)
-
This compound (to be converted to ZMP in a cellular context or use ZMP directly)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.4 mM EDTA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, SAMS peptide, and the test compound (ZMP or a vehicle control).
-
Enzyme Addition: Add the recombinant AMPK enzyme to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter. Increased radioactivity corresponds to higher AMPK activity.
In Vitro PKA Kinase Activity Assay
This protocol details a method to assess the effect of Adenosine on PKA activity via its influence on cAMP levels.
Objective: To measure the kinase activity of PKA in response to stimuli that modulate cAMP levels (indirectly affected by Adenosine receptor activation).
Materials:
-
PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
cAMP (as an activator)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine the kinase assay buffer, PKA substrate peptide, and varying concentrations of cAMP in a microcentrifuge tube.
-
Enzyme Addition: Add the PKA catalytic subunit to the reaction mixture.
-
Initiate Reaction: Start the reaction by the addition of [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stop and Wash: Stop the reaction and wash the P81 papers as described in the AMPK assay protocol.
-
Quantification: Measure the incorporated ³²P using a scintillation counter. PKA activity will be proportional to the cAMP concentration.
Conclusion
The structural disparity between this compound's 5-aminoimidazole-4-carboxamide ring and Adenosine's adenine ring is the primary determinant of their distinct pharmacological profiles. This compound's role as a prodrug for the AMPK activator ZMP positions it as a therapeutic candidate for metabolic and ischemic conditions. In contrast, Adenosine's function as a signaling molecule through its diverse receptor subtypes implicates it in a wide array of physiological processes, from neurotransmission to inflammation. A thorough understanding of these structural and functional differences is paramount for the rational design of novel therapeutics targeting these pathways.
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]
- 5. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Cellular Uptake Mechanisms of Acadesine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that has garnered significant interest for its therapeutic potential in various conditions, including ischemic-reperfusion injury and certain cancers. Its pharmacological effects are critically dependent on its entry into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of this compound, focusing on the transporters involved, the kinetics of transport, and the subsequent intracellular signaling events. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cellular biology.
Primary Mechanisms of this compound Cellular Uptake
The cellular uptake of this compound is a critical first step for its biological activity. As a nucleoside analog, this compound utilizes specific membrane transport proteins to cross the cell membrane.
Role of Equilibrative Nucleoside Transporters (ENTs)
The primary route of this compound entry into cells is through members of the equilibrative nucleoside transporter (ENT) family, which are part of the SLC29 solute carrier family. These transporters are bidirectional and sodium-independent, facilitating the movement of nucleosides down their concentration gradient. The two best-characterized members of this family, ENT1 (SLC29A1) and ENT2 (SLC29A2), are the principal transporters responsible for this compound uptake.
Studies have demonstrated that inhibition of these transporters effectively blocks the intracellular accumulation of this compound and its subsequent biological effects. For instance, the classic ENT inhibitor nitrobenzylthioinosine (NBTI) has been shown to completely inhibit this compound-induced apoptosis and the phosphorylation of its downstream target, AMPK. This highlights the essential role of ENTs in mediating the cellular entry of this compound. The uptake of this compound via ENTs is crucial for its subsequent phosphorylation to ZMP, a necessary step for its therapeutic action[1].
Quantitative Analysis of this compound Transport
A quantitative understanding of this compound transport is essential for predicting its cellular pharmacokinetics and pharmacodynamics. This section summarizes the available quantitative data on the transporters involved.
Transporter Kinetics
Table 1: Kinetic Parameters for Adenosine Transport by Human Equilibrative Nucleoside Transporters
| Transporter | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |
| hENT1 | Adenosine | 215 ± 34 | 578 ± 23.4 | [3][4] |
Note: This data is for the natural substrate adenosine and is provided as a reference due to the lack of specific kinetic data for this compound.
Inhibition of this compound Uptake
The differential sensitivity of ENT1 and ENT2 to specific inhibitors is a key tool for dissecting their relative contributions to this compound transport. Nitrobenzylthioinosine (NBMPR) is a potent inhibitor of ENT1 with a very high affinity, while its affinity for ENT2 is significantly lower. Dipyridamole, another widely used ENT inhibitor, blocks both ENT1 and ENT2, but with a higher potency for ENT1.
Table 2: Inhibitor Sensitivity of Human Equilibrative Nucleoside Transporters
| Inhibitor | Transporter | IC50 | Ki | Source |
| NBMPR | hENT1 | 0.4 ± 0.1 nM | - | [5] |
| hENT2 | 2.8 ± 0.3 µM | - | [5] | |
| Dipyridamole | hENT1 | 5.0 ± 0.9 nM | 8.18 nM | [5][6] |
| hENT2 | 356 ± 13 nM | - | [5] |
IC50 and Ki values were determined using uridine or other natural nucleosides as substrates.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's cellular uptake. The following sections provide representative protocols for key experiments.
Radiolabeled this compound Uptake Assay
This protocol is a standard method for quantifying the cellular uptake of this compound using a radiolabeled form (e.g., [14C]this compound or [3H]this compound).
Objective: To measure the rate of this compound uptake into cultured cells.
Materials:
-
Cultured cells (e.g., a cancer cell line known to express ENTs)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled this compound (e.g., [14C]AICAR)
-
Unlabeled this compound
-
Transport inhibitors (e.g., NBMPR, dipyridamole)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Multi-well culture plates (e.g., 24-well plates)
-
Filtration apparatus with glass fiber filters (optional)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Add transport buffer to each well and pre-incubate for 10-15 minutes at 37°C to equilibrate.
-
Initiation of Uptake: To initiate the uptake, aspirate the buffer and add the transport buffer containing the desired concentration of radiolabeled this compound. For competition or inhibition studies, add the unlabeled this compound or inhibitors at the desired concentrations along with the radiolabeled substrate.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) at 37°C. It is crucial to perform initial time-course experiments to ensure that the measurements are taken during the linear phase of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS containing a high concentration of unlabeled this compound or an ENT inhibitor (e.g., 10 µM NBMPR) to displace any non-specifically bound radiolabel.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubate for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of parallel wells to normalize the uptake data (e.g., in pmol/mg protein). Calculate the initial rate of uptake from the linear portion of the time-course data. For kinetic analysis, perform the uptake assay at various concentrations of radiolabeled this compound to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Quantification of Intracellular ZMP by HPLC
Following its uptake, this compound is rapidly phosphorylated to ZMP. Measuring the intracellular concentration of ZMP is a direct indicator of both uptake and metabolic activation.
Objective: To quantify the intracellular levels of ZMP following this compound treatment.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
Perchloric acid (PCA) or other suitable extraction solvent
-
Potassium carbonate (K2CO3) for neutralization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., a phosphate buffer with an ion-pairing agent like tetrabutylammonium)
-
ZMP standard
Procedure:
-
Cell Treatment and Harvesting: Treat cultured cells with this compound for the desired time. After incubation, rapidly wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 0.4 M PCA) and vortex vigorously. Incubate on ice for 20-30 minutes to allow for complete protein precipitation.
-
Neutralization: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant and neutralize it by adding a calculated amount of K2CO3. The formation of a precipitate (KClO4) will occur.
-
Sample Clarification: Centrifuge the neutralized samples again to pellet the precipitate. The resulting supernatant contains the intracellular metabolites, including ZMP.
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the metabolites using a gradient elution with a suitable mobile phase.
-
Detect ZMP using a UV detector at its absorbance maximum (approximately 268 nm).
-
-
Quantification: Create a standard curve using known concentrations of a ZMP standard. Quantify the amount of ZMP in the cell extracts by comparing the peak area to the standard curve. Normalize the results to the cell number or total protein content.
Signaling Pathways and Experimental Workflows
The cellular uptake of this compound initiates a cascade of intracellular events, primarily through the activation of AMP-activated protein kinase (AMPK).
This compound-Induced AMPK Signaling Pathway
Once inside the cell, this compound is phosphorylated by adenosine kinase to its active form, ZMP. ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK. The activation of AMPK, a central regulator of cellular energy homeostasis, leads to a variety of downstream effects, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of energy-consuming processes like protein and lipid synthesis.
Caption: this compound cellular uptake and subsequent activation of the AMPK signaling pathway.
Experimental Workflow for Investigating this compound Uptake
The following diagram illustrates a typical workflow for characterizing the cellular uptake of this compound, from initial uptake experiments to the identification of the specific transporters involved.
Caption: A logical workflow for the experimental investigation of this compound cellular uptake mechanisms.
Conclusion
The cellular uptake of this compound is a transporter-mediated process, primarily facilitated by the equilibrative nucleoside transporters ENT1 and ENT2. The efficiency of this uptake is a key determinant of the subsequent activation of the AMPK signaling pathway and the ultimate pharmacological effects of the compound. A thorough understanding of the transport kinetics and the specific transporters involved is crucial for the rational design of this compound-based therapies and for predicting drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms governing the cellular disposition of this promising therapeutic agent.
References
- 1. Regulation of hepatic glucose production and AMPK by AICAR but not by metformin depends on drug uptake through the equilibrative nucleoside transporter 1 (ENT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of human equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of human equilibrative nucleoside transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation by equilibrative nucleoside transporter of adenosine outward currents in adult rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Acadesine: A Comprehensive Technical Guide to its Pharmacological Properties as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that has garnered significant interest as a multifaceted research tool.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3] This property has positioned this compound as an invaluable agent for investigating metabolic pathways, cellular stress responses, and the potential therapeutic targeting of various diseases. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its use, and a summary of key quantitative data to aid researchers in their study design and interpretation.
Core Pharmacological Properties
This compound exerts its biological effects primarily through its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a mimic of adenosine monophosphate (AMP).[4][5] ZMP allosterically activates AMPK, initiating a cascade of downstream signaling events aimed at restoring cellular energy homeostasis.[4][5]
Key pharmacological actions of this compound include:
-
AMPK Activation: By mimicking AMP, ZMP activates AMPK without altering the cellular AMP:ATP ratio.[2][6] This leads to the phosphorylation and modulation of numerous downstream targets involved in metabolism and cell growth.
-
Metabolic Regulation: this compound influences glucose and lipid metabolism. It has been shown to stimulate glucose uptake in skeletal muscle and inhibit fatty acid and sterol synthesis.[1][7]
-
Cardioprotection: this compound has demonstrated significant cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[8][9] It is believed to precondition the myocardium, reduce infarct size, and improve recovery after ischemic events.[1][9]
-
Anti-inflammatory Effects: The activation of AMPK by this compound can lead to anti-inflammatory responses.[10]
-
Induction of Apoptosis: In various cancer cell lines, particularly those of B-cell origin, this compound has been shown to induce apoptosis.[11][12] This effect is often, but not always, dependent on AMPK activation.[11][12]
-
AMPK-Independent Effects: Research has revealed that this compound can also exert effects independently of AMPK, notably through the inhibition of the Protein Kinase D1 (PKD1) pathway.[13]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the efficacy and potency of this compound in various experimental models.
| Cell Line/Model | Effect | Parameter | Value | Reference(s) |
| B-cell chronic lymphocytic leukemia (B-CLL) cells | Induction of apoptosis | EC50 | 380 ± 60 µM | [11] |
| K562 (chronic myelogenous leukemia) cells | Inhibition of colony formation | Effective Concentration | 0.25 mM (initial) - 2.5 mM (maximal) | [6] |
| Isolated rat hepatocytes | Inhibition of fatty acid and sterol synthesis | IC50 | ~100 µM | [14] |
| Isolated guinea pig heart | Protection against oxidant-induced damage | EC50 | 1 µM | [2] |
| Human whole blood | Inhibition of ADP-induced platelet aggregation | IC50 | 240 ± 60 µM | [15] |
Table 1: In Vitro Efficacy and Potency of this compound
| Animal Model | Condition | Dosing Regimen | Effect | Reference(s) |
| Rabbit | Myocardial ischemia-reperfusion | 2.5 mg/kg/min for 5 min, then 0.5 mg/kg/min for 30 min | Lowered the threshold for ischemic preconditioning | [16] |
| Rabbit | Myocardial ischemia-reperfusion | 2.5 mg/kg/min for 5 min, then 0.5 mg/kg/min infusion | Extended the window of protection from ischemic preconditioning | [17] |
| Mouse (xenograft) | K562 cell tumor | 50 mg/kg | Significantly reduced tumor formation | |
| Pig | Endotoxemia | 10 mg/kg | Inhibited LPS-induced pulmonary capillary protein permeability |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways
AMPK-Dependent Signaling Pathway
This compound, upon conversion to ZMP, activates AMPK, which in turn regulates a multitude of downstream targets to restore cellular energy balance. Key effects include the inhibition of anabolic pathways (e.g., fatty acid and protein synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).
Caption: AMPK-dependent signaling pathway activated by this compound.
AMPK-Independent Signaling: Protein Kinase D1 (PKD1) Pathway
Recent studies have shown that this compound can also exert its effects through AMPK-independent mechanisms. One such pathway involves the inhibition of Protein Kinase D1 (PKD1), a serine/threonine kinase implicated in cell proliferation, survival, and motility.[13] this compound-induced inhibition of PKD1 activity leads to its cytoplasmic accumulation and prevents its nuclear translocation, thereby affecting downstream gene expression.[13]
Caption: this compound-mediated inhibition of the PKD1 signaling pathway.
Experimental Protocols
Assessment of AMPK Activation by Western Blot
This protocol describes the detection of AMPK activation by measuring the phosphorylation of its catalytic subunit at Threonine 172.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
This compound (AICAR)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere and grow. Treat cells with desired concentrations of this compound for the specified time. A common concentration range is 0.5-2 mM for 30 minutes to 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AMPKα (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα to normalize for protein loading.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K562, B-CLL)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well for solid tumor lines; 0.5-1.0x10⁵ cells/mL for leukemic lines).[6] Allow adherent cells to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
In Vivo Myocardial Ischemia-Reperfusion Injury Model (Mouse)
This protocol describes a surgical procedure to induce myocardial ischemia-reperfusion injury in mice to evaluate the cardioprotective effects of this compound.
Materials:
-
Male C57BL/6J mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture (e.g., 8-0 silk)
-
This compound solution for injection
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and place it on a ventilator.
-
Surgical Procedure:
-
Make a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
-
Ischemia and Reperfusion:
-
Induce ischemia by tightening the ligature for a defined period (e.g., 30 minutes).
-
Administer this compound or vehicle at a specific time point (e.g., just before reperfusion).
-
Release the ligature to allow for reperfusion (e.g., for 24 hours).
-
-
Infarct Size Assessment:
-
Excise the heart and slice it into sections.
-
Stain the sections with TTC to differentiate between viable (red) and infarcted (pale) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
-
Glucose Uptake Assay (2-NBDG)
This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells.
Materials:
-
Cell line of interest (e.g., L6 myotubes)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Starvation: Culture cells to confluency. Prior to the assay, starve the cells in glucose-free medium for a defined period (e.g., 1-3 hours).
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time to stimulate glucose uptake.
-
2-NBDG Incubation: Add 2-NBDG to the cells at a final concentration of, for example, 100 µM, and incubate for a short period (e.g., 20-30 minutes).
-
Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.
Experimental Workflows
Caption: Workflow for Western Blot analysis of AMPK activation.
Caption: Workflow for MTT cell viability assay.
Conclusion
This compound is a powerful and versatile research tool with well-characterized effects on cellular metabolism and signaling pathways. Its ability to activate AMPK provides a valuable mechanism for studying energy homeostasis, while its AMPK-independent actions are expanding our understanding of its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research settings, from basic cell biology to preclinical drug development. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and reproducible results.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. This compound prevents oxidant-induced damage in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Protection against injury during ischemia and reperfusion by this compound derivatives GP-1-468 and GP-1-668. Studies in the transplanted rat heart. | Semantic Scholar [semanticscholar.org]
- 8. assaygenie.com [assaygenie.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Anti-AMPK alpha 1 (phospho Thr183) + AMPK alpha 2 (phospho Thr172) Antibody (A16652) [antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. peptidedosages.com [peptidedosages.com]
- 15. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Acadesine Treatment In Vitro: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICA-riboside, is a cell-permeable nucleoside analog that has garnered significant interest in biomedical research.[1] Upon cellular uptake, this compound is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[2][3] ZMP mimics the effects of AMP, leading to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[2][4] Activation of AMPK can influence a variety of downstream signaling pathways, impacting cellular processes such as glucose uptake, fatty acid oxidation, and protein synthesis.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound's primary mechanism of action is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] Once inside the cell, this compound is converted to ZMP, which allosterically activates AMPK.[2] This activation triggers a cascade of downstream events aimed at restoring cellular energy balance. AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the phosphorylation and activation of proteins involved in glucose transport and catabolism.[4]
While AMPK activation is the most well-documented effect, some studies suggest that this compound may also have AMPK-independent effects.[2][6]
Applications in Cell Culture
This compound is a versatile tool for in vitro studies across various research areas:
-
Metabolic Studies: Investigating the regulation of glucose and lipid metabolism.[4]
-
Cancer Research: Studying the induction of apoptosis and inhibition of proliferation in various cancer cell lines, particularly in hematologic malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][7][8]
-
Cardioprotection Research: Examining its protective effects against ischemia-reperfusion injury.[4]
-
Inflammation Research: Exploring its anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for this compound treatment in various in vitro models, as reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line/Type | Effect Studied | Effective Concentration (mM) | Reference |
| B-cell chronic lymphocytic leukemia (B-CLL) | Apoptosis induction | 0.38 (EC50) | [5][9] |
| B-CLL cells | Decreased cell viability | 0.5 | [5] |
| Mantle Cell Lymphoma (MCL) cell lines | Inhibition of proliferation (IC50) | < 1 to > 2 | [7] |
| K562 (chronic myelogenous leukemia) | Inhibition of colony formation | 0.25 - 2.5 | [5] |
| Rat Hepatocytes | AMPK activation | 0.5 | [5] |
| 3T3-L1 Adipocytes | AMPK activation | 0.2 - 0.5 | [5] |
| C2C12 Myotubes | AMPK activation | 1 | [5] |
| Neutrophils | Reduction of CD18 expression | 1 | [5] |
Table 2: Incubation Times for this compound Treatment
| Cell Line/Type | Effect Studied | Incubation Time | Reference |
| Rat Hepatocytes | AMPK activation (transient) | 15 - 40 minutes | [5] |
| C2C12 Myotubes | AMPK activation | 1 hour | [5] |
| 3T3-L1 Adipocytes | AMPK activation | 5 hours - 9 days | [5] |
| Mantle Cell Lymphoma (MCL) cell lines | Inhibition of proliferation | 24 - 48 hours | [7] |
| K562 (chronic myelogenous leukemia) | Inhibition of colony formation | 10 days | [5] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Adherent or Suspension Cells
This protocol provides a general guideline for treating cultured cells with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental endpoint.
Materials:
-
This compound (AICAR) powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS) for reconstitution
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Reconstitution of this compound:
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO or PBS. For example, to prepare a 100 mM stock solution, dissolve 25.82 mg of this compound (MW: 258.23 g/mol ) in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Seed cells at a density appropriate for the duration of the experiment to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
For suspension cells, add the appropriate volume of the this compound-containing medium directly to the cell suspension.
-
For adherent cells, carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest this compound concentration) in your experimental setup.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired period (e.g., 1 hour for acute AMPK activation studies, or 24-72 hours for apoptosis or proliferation assays).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as Western blotting for phosphorylated AMPK, cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining), or gene expression analysis.
-
Protocol 2: Western Blot Analysis of AMPK Activation
This protocol describes how to assess the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in protein lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Visualizations
Caption: this compound cellular uptake and AMPK activation pathway.
Caption: General experimental workflow for in vitro this compound treatment.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AICAR induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumor activity of this compound (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Acadesine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICA-riboside or AICAR, is a cell-permeable nucleoside that, upon cellular uptake, is phosphorylated to AICA ribotide (ZMP).[1] ZMP is an analog of adenosine monophosphate (AMP) and functions as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] By activating AMPK, this compound mimics a low-energy state, triggering a cascade of metabolic adjustments including the stimulation of glucose uptake and fatty acid oxidation. Its ability to modulate key metabolic and signaling pathways has made it a valuable tool in preclinical research, with therapeutic potential investigated for cardiac ischemic injury, cancer, diabetes, and neurodegenerative disorders.[2][4][5]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models across various research fields, summarize quantitative outcomes, and illustrate key signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects through both AMPK-dependent and independent pathways.
1. AMPK-Dependent Signaling Pathway
The primary mechanism of this compound involves the activation of AMPK.[2] Once inside the cell, this compound is converted to ZMP, which allosterically activates AMPK.[6] This activation initiates signaling cascades that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. Key downstream effects include increased glucose uptake via translocation of GLUT-4 transporters, enhanced fatty acid oxidation, and inhibition of energy-intensive processes like protein synthesis.[2]
2. AMPK-Independent Signaling Pathway (Hippo Pathway)
Recent studies have revealed that this compound can also exert anti-proliferative effects independently of AMPK.[7][8] In this pathway, this compound treatment leads to the upregulation of the Large Tumor Suppressor Kinases (LATS) 1 and 2.[8] Activated LATS1/2 then phosphorylate and inhibit the transcriptional co-activators YAP1 and TAZ, key downstream effectors of the Hippo pathway.[8] This inhibition prevents their nuclear translocation and subsequent activation of pro-proliferative genes.[7]
General Administration Protocols
1. Reconstitution and Storage
-
Form: this compound is typically supplied as a lyophilized powder.
-
Reconstitution: For in vivo use, reconstitute the powder in a sterile vehicle such as 0.9% saline or phosphate-buffered saline (PBS). Ensure the powder is completely dissolved by gentle swirling.
-
Storage: Store lyophilized vials at or below -20°C.[9] After reconstitution, it is recommended to use the solution fresh. Do not store aqueous solutions for more than one day to ensure stability and prevent contamination.[9]
2. Dosage and Administration Route
-
Dosage Range: The effective dose of this compound in mice can vary significantly depending on the model and therapeutic goal. Published studies commonly use doses ranging from 250 mg/kg to 500 mg/kg.[10][11]
-
Administration Route: The most common route for systemic delivery in mouse models is intraperitoneal (i.p.) injection. Intravenous (i.v.) infusion has also been used, particularly in cardiac ischemia models.[12] The poor oral bioavailability of this compound makes it unsuitable for oral gavage administration in most research settings.[5][13]
Application-Specific Notes and Protocols
Application 1: Oncology - Mantle Cell Lymphoma (MCL) Xenograft Model
This compound has demonstrated antitumoral effects in preclinical cancer models, both as a monotherapy and in combination with other agents like rituximab.[14]
Quantitative Data Summary
| Treatment Group | Dose & Schedule | Outcome Metric | Result | Reference |
| Vehicle Control | Equivalent volume of vehicle | Mean Tumor Size | Baseline | [14] |
| This compound | 400 mg/kg, i.p., 5 days/week | Tumor Size Reduction | 31.22 ± 15.68% | [14] |
| Rituximab | 10 mg/kg, i.p., 1 day/week | Tumor Size Reduction | 63.85 ± 10.88% | [14] |
| This compound + Rituximab | Combination of above schedules | Tumor Size Reduction | ~100% (almost complete inhibition) | [14] |
Experimental Protocol
This protocol is adapted from the methodology used to evaluate this compound in a mantle cell lymphoma xenograft model.[14]
-
Animal Model: CB17-SCID (Severe Combined Immunodeficient) mice are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation:
-
Treatment Protocol:
-
Randomize mice into four treatment cohorts (n=6 per group): Vehicle, this compound monotherapy, Rituximab monotherapy, and this compound + Rituximab combination therapy.[14]
-
This compound Group: Administer this compound at 400 mg/kg body weight via intraperitoneal (i.p.) injection, five days a week.[14]
-
Rituximab Group: Administer Rituximab at 10 mg/kg body weight via i.p. injection, once a week.[14]
-
Combination Group: Administer both drugs according to their respective schedules.[14]
-
Vehicle Group: Administer an equivalent volume of the vehicle used for drug reconstitution.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and vital signs regularly to assess treatment tolerance.[14]
-
Measure tumor volume with calipers at least twice weekly.[15][16]
-
At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., weight measurement, gene expression profiling, immunohistochemistry).[14]
-
Application 2: Cardioprotection - Myocardial Ischemia/Reperfusion (I/R) Injury Model
This compound has been investigated for its ability to protect cardiac tissue from ischemic injury, primarily by increasing adenosine levels during metabolic stress and activating AMPK.[17]
Quantitative Data Summary
| Treatment Group (Rabbit Model) | Ischemia/Reperfusion Protocol | Outcome Metric | Result (% of Risk Zone) | Reference |
| Control | 30 min ischemia / 3 h reperfusion | Infarct Size | 40.2 ± 3.5% | [12] |
| This compound Alone | This compound pre-treatment + I/R | Infarct Size | 38.5 ± 4.5% (not significant) | [12] |
| 2 min Preconditioning + I/R | 2 min ischemia + 10 min reperfusion before main I/R | Infarct Size | 43.2 ± 5.1% (not significant) | [12] |
| This compound + 2 min Preconditioning | This compound pre-treatment + preconditioning + I/R | Infarct Size | 18.1 ± 2.7% (p < 0.01) | [12] |
Experimental Protocol
This protocol describes the surgical procedure for a mouse model of myocardial I/R injury[18] combined with an this compound administration regimen adapted from related animal studies.[12]
-
Animal Model: C57BL/6 mice are commonly used for cardiovascular studies.
-
This compound Administration:
-
Administer this compound via intravenous (i.v.) infusion. A sample regimen involves a loading dose of 2.5 mg/kg/min for 5 minutes, followed by a maintenance dose of 0.5 mg/kg/min for 30 minutes, ending 10 minutes prior to ischemia.[12]
-
-
Surgical Procedure (I/R Model):
-
Anesthetize the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by the discoloration of the ventricle.
-
Maintain ischemia for a defined period (e.g., 30-60 minutes).[18]
-
Release the ligature to allow for reperfusion of the myocardium.
-
Continue reperfusion for a specified duration (e.g., 3 to 24 hours).[18]
-
-
Endpoint Analysis:
-
After the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the non-ischemic (blue) and ischemic (area at risk) zones.
-
Slice the heart and incubate with triphenyltetrazolium chloride (TTC) to distinguish the viable myocardium (red) from the infarcted tissue (white).
-
Quantify the infarct size as a percentage of the area at risk.[12]
-
Application 3: Cognition and Motor Function
Pharmacological activation of AMPK with this compound has been shown to improve cognitive and motor functions, particularly in aged mice, suggesting a role in mitigating age-related decline.[10]
Quantitative Data Summary
| Animal Model | Treatment Group | Duration | Key Outcomes | Reference |
| Young C57BL/6 Mice (5-7 wks) | This compound (500 mg/kg, i.p.) | 3 days | Improved water maze performance and motor function | [10] |
| Aged C57BL/6 Mice (23 mos) | This compound (500 mg/kg, i.p.) | 14 days | Improved water maze performance and motor function | [10] |
| AMPK-DN Transgenic Mice | This compound (500 mg/kg, i.p.) | - | No behavioral enhancement (supports muscle-mediated mechanism) | [10] |
Experimental Protocol
This protocol is based on a study investigating the effects of this compound on memory and motor function in young and aged mice.[10]
-
Animal Models:
-
Young (5-7 weeks old) and aged (23 months old) female C57BL/6 mice.
-
(Optional) Transgenic mice with a muscle-specific dominant-negative AMPK subunit (AMPK-DN) to verify the mechanism of action.[10]
-
-
Treatment Protocol:
-
Administer this compound (500 mg/kg) or saline vehicle via i.p. injection daily.
-
Treat young mice for 3-5 consecutive days.
-
Treat aged mice for 14 consecutive days.[10]
-
-
Behavioral Testing (Washout Period):
-
Allow a 2-week washout period after the final injection before commencing behavioral tests to avoid acute drug effects.
-
-
Assessment Methods:
-
Morris Water Maze: To assess spatial learning and memory. Record metrics such as escape latency and time spent in the target quadrant.
-
Rotarod Test: To evaluate motor coordination and balance. Measure the latency to fall from a rotating rod.[19]
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
-
Tissue Analysis (Optional):
-
Following behavioral testing, harvest muscle (e.g., gastrocnemius) and brain (e.g., hippocampus) tissues for microarray or gene expression analysis to identify molecular changes.[10]
-
References
- 1. This compound | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of AMPK inhibits inflammation in MRL/lpr mouse mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. westbioscience.com [westbioscience.com]
- 10. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound lowers temporal threshold for the myocardial infarct size limiting effect of preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic anti-tumor activity of this compound (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUMOR MODELS | AVIDIN [avidinbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound: the prototype adenosine regulating agent for reducing myocardial ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of time-dependent phenotypes of myocardial ischemia-reperfusion in mice | Aging [aging-us.com]
- 19. Frontiers | Neuroprotection by upregulation of the major histocompatibility complex class I (MHC I) in SOD1G93A mice [frontiersin.org]
Application Notes and Protocols for Acadesine Stability in DMSO and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICA-riboside, is an adenosine analog that functions as an AMP-activated protein kinase (AMPK) activator. It holds therapeutic potential for a variety of conditions, including certain cancers and cardiovascular disorders. As with any compound intended for research or clinical development, understanding its stability profile in relevant solvents is critical for ensuring the accuracy and reproducibility of experimental results and for developing stable pharmaceutical formulations.
These application notes provide a summary of the known stability information for this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions. Furthermore, detailed protocols for assessing the stability of this compound are provided, based on established principles of pharmaceutical stability testing.
This compound Stability Profile
Currently, detailed quantitative data on the stability of this compound in DMSO and various aqueous solutions, such as degradation rates and half-lives under different pH and temperature conditions, are not extensively available in publicly accessible literature. Commercial suppliers generally recommend storing this compound as a solid at -20°C for long-term stability. Stock solutions in DMSO are typically recommended for short-term storage at -20°C, with suggestions to use them within a month. For aqueous solutions, it is often advised to prepare them fresh and use them immediately, or store them at -20°C for a limited duration, avoiding multiple freeze-thaw cycles.
To address this gap, the following sections provide protocols for conducting systematic stability studies on this compound.
Data Presentation: Stability of this compound
The following tables are templates for presenting quantitative stability data for this compound, which can be populated upon completion of the experimental protocols outlined below.
Table 1: Stability of this compound in DMSO Solution
| Storage Temperature (°C) | Initial Concentration (mM) | Concentration after 1 Month (mM) | % Degradation | Half-life (t½) (Days) | Appearance of Solution |
| 25 (Room Temperature) | |||||
| 4 | |||||
| -20 | |||||
| -80 |
Table 2: Stability of this compound in Aqueous Solution (pH 7.4) at Various Temperatures
| Storage Temperature (°C) | Initial Concentration (mM) | Concentration after 24 Hours (mM) | % Degradation | Half-life (t½) (Hours) | Appearance of Solution |
| 37 | |||||
| 25 (Room Temperature) | |||||
| 4 | |||||
| -20 |
Table 3: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Buffer System | Initial Concentration (mM) | Concentration after 24 Hours (mM) | % Degradation | Half-life (t½) (Hours) |
| 3 | Citrate Buffer | ||||
| 5 | Acetate Buffer | ||||
| 7.4 | Phosphate Buffer | ||||
| 9 | Borate Buffer |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare standardized stock solutions of this compound in DMSO and aqueous buffers for stability testing.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
A. DMSO Stock Solution (e.g., 100 mM):
-
Tare a sterile, conical tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mM, add DMSO to a final volume of 1 mL for every 25.82 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C and -80°C for long-term stability studies.
B. Aqueous Stock Solution (e.g., 10 mM in PBS, pH 7.4):
-
Tare a sterile, conical tube on a calibrated analytical balance.
-
Weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of sterile PBS (pH 7.4) to achieve the target concentration.
-
Gently warm the solution to 37°C and vortex intermittently to aid dissolution.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter.
-
Use this solution immediately for experiments or aliquot for stability testing.
-
Label and store aliquots at various temperatures (4°C, -20°C, -80°C).
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution (in a suitable solvent like water or acetonitrile)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Heating block or water bath
-
Photostability chamber (ICH Option 1 or 2)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize a sample with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Keep an aliquot of the this compound stock solution at -20°C, protected from light.
-
Analysis: Analyze all stressed samples and the control sample by a suitable HPLC method (see Protocol 3) to observe the formation of degradation products and the decrease in the parent this compound peak.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products, allowing for accurate quantification of its stability.
Instrumentation and Conditions (Representative):
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the this compound peak.
-
Linearity: Prepare a series of this compound standard solutions of known concentrations (e.g., 1-200 µg/mL) and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
Mandatory Visualizations
Application Notes and Protocols for Gene Expression Analysis Following Acadesine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICA-riboside or AICAR, is an adenosine analog that has garnered significant interest in biomedical research and drug development. It is a cell-permeable compound that, once inside the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Consequently, this compound has been investigated for its therapeutic potential in various conditions, including metabolic disorders and cancer.[1][3]
Recent studies have unveiled a more complex mechanism of action for this compound, demonstrating that it can also modulate gene expression through AMPK-independent pathways.[4][5] Notably, at higher concentrations, this compound has been shown to inhibit Protein Kinase D1 (PKD1), leading to a rapid and robust downregulation of a class of genes known as immediate early genes (IEGs).[4] This discovery has opened new avenues for understanding this compound's pleiotropic effects and its potential applications in diseases such as acute lymphoblastic leukemia (ALL).[4]
These application notes provide detailed protocols for studying the effects of this compound treatment on gene expression in a relevant cell line model. The subsequent sections will cover the mechanism of action of this compound, step-by-step experimental procedures for cell culture, this compound treatment, RNA extraction, and gene expression analysis via RNA sequencing (RNA-Seq) and quantitative real-time PCR (RT-qPCR).
Mechanism of Action
This compound exerts its effects on cellular processes through two primary signaling pathways:
-
AMPK-Dependent Pathway: At lower concentrations, the intracellular accumulation of ZMP, the phosphorylated form of this compound, leads to the activation of AMPK.[1] Activated AMPK plays a crucial role in restoring cellular energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.[6] This pathway is central to the metabolic effects of this compound.
-
AMPK-Independent Pathway via PKD1 Inhibition: At higher concentrations, this compound has been shown to inhibit the activity of Protein Kinase D1 (PKD1).[4] This inhibition prevents the nuclear translocation of PKD1, leading to downstream effects on histone acetylation and, ultimately, the transcriptional repression of immediate early genes (IEGs) such as DUSP1, JUNB, and NFKBIA.[4] This pathway is particularly relevant for the rapid changes in gene expression observed shortly after this compound treatment in certain cancer cells.[4]
Below is a diagram illustrating these dual signaling pathways of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression. The human acute lymphoblastic leukemia cell line, NALM6, is used as an example, as studies have demonstrated its responsiveness to this compound.[4]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line and Culture Conditions:
-
Culture NALM6 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.[8]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as sterile water or DMSO.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
This compound Treatment:
-
Seed NALM6 cells in a T-25 flask or multi-well plate at a density of 5 x 10^5 cells/mL.
-
For a dose-response experiment, dilute the this compound stock solution in the culture medium to final concentrations ranging from 0.1 mM to 15 mM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 15 mM) and harvest the cells at different time points (e.g., 0, 45 minutes, 2 hours, 6 hours).[4]
-
Incubate the cells with this compound or vehicle control for the desired duration.
-
-
Cell Harvesting:
-
After the incubation period, transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Proceed immediately to RNA extraction or store the cell pellet at -80°C.
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
Isolate total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.
-
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA per sample.
-
Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and pool the prepared libraries.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Use tools like HTSeq or featureCounts to count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis using tools like DAVID or GSEA.
-
Protocol 4: Validation of Gene Expression by RT-qPCR
-
Primer Design:
-
Design primers for the target genes of interest (e.g., DUSP1, JUNB, NFKBIA) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.
-
Whenever possible, design primers to span an exon-exon junction to avoid amplification of genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and gene in a 96- or 384-well plate.
-
Each reaction should contain cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Data Analysis:
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt) and then to the control group (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
-
Below is a diagram illustrating the experimental workflow.
Data Presentation
The following tables provide examples of how to present quantitative gene expression data obtained from RNA-Seq and RT-qPCR experiments. The data presented here is hypothetical but reflects the expected downregulation of immediate early genes following this compound treatment as described in the literature.[4]
Table 1: Summary of Differentially Expressed Genes (DEGs) after this compound Treatment (RNA-Seq Data)
| Gene Symbol | Log2 Fold Change | p-value | FDR | Regulation |
| DUSP1 | -2.58 | 1.2e-6 | 2.5e-5 | Downregulated |
| JUNB | -2.13 | 3.5e-6 | 6.8e-5 | Downregulated |
| NFKBIA | -1.98 | 7.9e-6 | 1.5e-4 | Downregulated |
| FOS | -3.20 | 2.1e-7 | 5.0e-6 | Downregulated |
| EGR1 | -2.85 | 5.4e-7 | 9.8e-6 | Downregulated |
| NR4A1 | -2.41 | 1.5e-6 | 2.8e-5 | Downregulated |
Table 2: Validation of RNA-Seq Data by RT-qPCR
| Gene Symbol | Average Fold Change (2-ΔΔCt) | Standard Deviation | p-value |
| DUSP1 | 0.17 | 0.04 | <0.001 |
| JUNB | 0.23 | 0.06 | <0.001 |
| NFKBIA | 0.25 | 0.05 | <0.001 |
Table 3: Example Primer Sequences for RT-qPCR
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| DUSP1 | ACCACCACCGTGTTCAACTT | CTCAAGGAGCATGGAGTCCC |
| JUNB | GCAAAGCCCTGGAGATGAGT | GAGGTTTGAGGGTCCGCTTT |
| NFKBIA | CTCCGAGACTTTCGAGGAAATAC | GCCATTGTAGTTGGTAGCCTTCA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
References
- 1. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anti-tumor activity of this compound (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Characterization of a novel glucocorticoid-resistant human B-cell acute lymphoblastic leukemia cell line, with AMPK, mTOR and fatty acid synthesis pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
Application Notes and Protocols for Cell Viability Assays with Acadesine in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as AICA-riboside, is a purine nucleoside analog that has demonstrated significant anti-leukemic properties.[1][2] It is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3] Activation of AMPK by this compound can lead to the induction of apoptosis (programmed cell death) in various leukemia cell lines, making it a promising candidate for targeted cancer therapy.[1] These application notes provide detailed protocols for assessing the effects of this compound on the viability of leukemia cell lines.
Mechanism of Action
This compound enters the cell and is phosphorylated to AICA-ribotide (ZMP), which mimics adenosine monophosphate (AMP).[3][4] This leads to the activation of AMPK.[4] The downstream effects of AMPK activation in leukemia cells include the inhibition of proliferative pathways and the induction of apoptosis. Studies have shown that this compound-induced apoptosis can be mediated through the activation of caspases and the release of cytochrome c from mitochondria.[5] Notably, this pro-apoptotic effect has been observed to be independent of the p53 tumor suppressor protein, which is often mutated in cancer.[2][5] While the primary mechanism is AMPK-dependent, some research also points to an AMPK-independent pathway involving the downregulation of immediate early genes through the protein kinase D1 (PKD1) pathway in acute lymphoblastic leukemia (ALL) cells.[6] In some chronic myelogenous leukemia (CML) cell lines, this compound has been shown to induce autophagic cell death.[7]
Data Presentation
The following tables summarize the effects of this compound on various leukemia cell lines as reported in the literature.
Table 1: IC50 and LD50 Values of this compound in Mantle Cell Lymphoma (MCL) Cell Lines after 48 hours
| Cell Line | IC50 (mM) | LD50 (mM) |
| REC-1 | < 1 | < 1 |
| JEKO-1 | < 1 | < 1 |
| UPN-1 | < 1 | < 1 |
| JVM-2 | < 1 | < 1 |
| MAVER-1 | < 1 | < 1 |
| Z-138 | < 1 | < 1 |
| MINO | > 2 | > 2 |
| HBL-2 | > 2 | > 2 |
| GRANTA-519 | > 2 | > 2 |
Data adapted from a study on the cytotoxic effects of this compound in MCL cell lines. The IC50 (inhibitory concentration 50%) was determined by MTT assay, and the LD50 (lethal dose 50%) was determined by Annexin V assay.[3]
Table 2: Effect of this compound on Cell Viability in Chronic Lymphocytic Leukemia (B-CLL) Cells
| Cell Type | EC50 (µM) |
| B-CLL Cells | 380 +/- 60 |
EC50 (half-maximal effective concentration) was determined for this compound-induced apoptosis in B-CLL cells.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on leukemia cell lines by measuring metabolic activity.[8][9]
Materials:
-
Leukemia cell line of interest
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines) in a final volume of 100 µL per well.[10]
-
Include wells with medium only as a blank control.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the wells.
-
Include untreated wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by using a plate shaker for about 15 minutes.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells following this compound treatment using Annexin V-FITC and PI staining followed by flow cytometry analysis.[11][12][13]
Materials:
-
Leukemia cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat leukemia cells with various concentrations of this compound as described in the MTT assay protocol for the desired time period.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
The different cell populations can be identified as:
-
Visualizations
Caption: this compound signaling pathways in leukemia cells.
Caption: Experimental workflow for cell viability assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anti-tumor activity of this compound (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound Kills Chronic Myelogenous Leukemia (CML) Cells through PKC-Dependent Induction of Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Generation of Acadesine Dose-Response Curves In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine (also known as AICAR) is a cell-permeable adenosine analog that acts as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, this compound is phosphorylated to ZMP, an AMP mimic, which allosterically activates AMPK. The activation of the AMPK signaling pathway plays a crucial role in cellular energy homeostasis, regulating glucose and lipid metabolism, and influencing cell growth and apoptosis. Understanding the dose-dependent effects of this compound is critical for its application in various research areas, including metabolic diseases, oncology, and cardiology.
These application notes provide detailed protocols for generating in vitro dose-response curves for this compound. The described methods will enable researchers to assess the impact of this compound on cell viability, confirm target engagement through AMPK activation, and quantify the expression of downstream target genes.
Key Experimental Protocols
This section details the step-by-step methodologies for three key experiments to characterize the in vitro dose-response of this compound.
Cell Viability Assay using MTT
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (CAS 2627-69-2)
-
Cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 2000 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the crystals completely.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 or EC50 value.[1][2]
-
Experimental workflow for the MTT-based cell viability assay.
Western Blot for AMPK Activation
This protocol is for the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a key indicator of its activation, in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody
-
Rabbit anti-AMPKα antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG, HRP-linked antibody
-
Anti-mouse IgG, HRP-linked antibody
-
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-1.5 hours.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies for total AMPK and a loading control like β-actin.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of p-AMPK to total AMPK for each treatment condition.
-
This compound activates AMPK, leading to downstream signaling.
Quantitative PCR (qPCR) for Downstream Target Gene Expression
This protocol outlines the steps to quantify the mRNA expression levels of AMPK downstream target genes, such as PGC-1α (a master regulator of mitochondrial biogenesis) and ULK1 (a key initiator of autophagy), in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR-grade water
-
qPCR primers (see table below)
-
qPCR instrument
Validated qPCR Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PGC-1α | CCAAAGGATGCGCTCTCGTTCA | CGGTGTCTGTAGTGGCTTGACT |
| ULK1 | GCAAGGACTCTTCCTGTGACAC | CCACTGCACATCAGGCTGTCTG |
| GAPDH | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTGTCATAC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a suitable duration (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL qPCR-grade water
-
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Amplification:
-
Run the qPCR plate in a real-time PCR instrument with a standard cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melting curve analysis
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Plot the fold change in gene expression against the this compound concentration.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Incubation Time | Reference |
| B-cell Chronic Lymphocytic Leukemia (B-CLL) | Apoptosis | Cell Viability | 380 ± 60 | Not Specified | [3][4] |
| K562 (Chronic Myelogenous Leukemia) | Colony Formation | Proliferation | >250 | 10 days | [5] |
| Mantle Cell Lymphoma (MCL) | MTT Assay | Proliferation | 500 - 1000 | 48 hours | |
| 3T3-L1 (Mouse Adipocytes) | Western Blot | AMPK Phosphorylation | ~200 - 500 | 5 - 9 hours | [5] |
| C2C12 (Mouse Myoblasts) | Western Blot | ACC Phosphorylation | ~1000 | 1 hour | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, assay conditions, and endpoint measured.[6] It is recommended to determine these values empirically for each experimental system.[1]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro dose-response of this compound. By systematically evaluating its effects on cell viability, AMPK activation, and downstream gene expression, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this potent AMPK activator. The generation of robust dose-response curves is a fundamental step in preclinical drug development and for elucidating the complex roles of AMPK signaling in health and disease.
References
- 1. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. sinobiological.com [sinobiological.com]
- 4. biocompare.com [biocompare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. EC50 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Acadesine Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Acadesine (also known as AICAR). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known function of this compound as an AMPK activator. What could be the cause?
A1: While this compound is widely used as an AMP-activated protein kinase (AMPK) activator, a growing body of research demonstrates that it can elicit significant biological effects independent of AMPK.[1][2][3] These off-target effects are often cell-type specific and dose-dependent. It is crucial to consider these alternative mechanisms when interpreting your data.
Q2: What are the primary AMPK-independent pathways affected by this compound?
A2: Several key AMPK-independent pathways have been identified:
-
Adenosine Signaling: this compound is an adenosine-regulating agent that can increase the local concentration of adenosine, particularly in metabolically stressed tissues.[4][5][6] This can lead to the activation of adenosine receptors and downstream signaling cascades.
-
Protein Kinase D1 (PKD1) Inhibition: In some cell types, such as acute lymphoblastic leukemia (ALL) cells, this compound can inhibit PKD1 activity. This leads to the cytoplasmic retention of PKD1 and subsequent downregulation of immediate early genes (IEGs).[7]
-
Hippo Pathway Activation: this compound has been shown to activate the Hippo signaling pathway, resulting in the phosphorylation and activation of the tumor suppressor proteins LATS1 and LATS2. This, in turn, inhibits the transcriptional activity of YAP1 and TAZ.[1][3]
-
Induction of Apoptosis: this compound can induce apoptosis in various cancer cells, including B-cell chronic lymphocytic leukemia (B-CLL) cells, through mechanisms that may not require AMPK.[8][9][10][11]
Q3: How can I determine if the effects I am observing are AMPK-dependent or -independent?
A3: To dissect the involvement of AMPK, consider the following experimental approaches:
-
Use of AMPK Knockout/Knockdown Models: The most definitive method is to use cell lines or animal models where the catalytic subunits of AMPK (α1 and α2) have been knocked out or knocked down.[1][3][7]
-
Pharmacological Inhibition/Activation: Compare the effects of this compound with other, more specific AMPK activators (e.g., A-769662) or inhibitors. If other AMPK activators do not replicate the observed effect, it is likely AMPK-independent.[2]
-
Inhibition of this compound Metabolism: this compound is converted to its active form, ZMP, by adenosine kinase. Using an adenosine kinase inhibitor, such as 5-Iodotubercidin or ABT702, can help determine if the observed effects are due to this compound itself or its metabolite, ZMP.[7][8]
Q4: Are there specific experimental conditions that favor this compound's off-target effects?
A4: Yes, the experimental context is critical:
-
High Concentrations: Some off-target effects are more prominent at higher concentrations of this compound.[7]
-
Cell Type: The metabolic state and signaling network of the specific cell type being studied will significantly influence its response to this compound.[8]
-
Duration of Treatment: The timing of the observed effects can also provide clues. For instance, the downregulation of IEGs by this compound can be rapid and transient.[7]
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression Unrelated to Metabolism
-
Possible Cause: You may be observing AMPK-independent transcriptional regulation. In ALL cells, this compound has been shown to downregulate immediate early genes (IEGs) through inhibition of the PKD1 pathway.[7]
-
Troubleshooting Steps:
-
Confirm in AMPK-null cells: Repeat the experiment in cells lacking AMPKα1/α2 to verify if the gene expression changes persist.[7]
-
Inhibit Adenosine Kinase: Treat cells with an adenosine kinase inhibitor (e.g., 5-Iodotubercidin) alongside this compound. If the gene expression changes are still observed, it suggests the effect is independent of ZMP formation.[7]
-
Assess PKD1 Activity: Examine the phosphorylation status and subcellular localization of PKD1. This compound-mediated inhibition of PKD1 leads to its accumulation in the cytoplasm.[7]
-
Issue 2: this compound Induces Apoptosis, but Other AMPK Activators Do Not
-
Possible Cause: The apoptotic effect of this compound in your system may be AMPK-independent. This has been observed in B-CLL cells.[2]
-
Troubleshooting Steps:
-
Compare with other AMPK activators: Treat your cells with a more specific AMPK activator like A-769662 to see if it induces apoptosis.[2]
-
Investigate Caspase Activation: this compound-induced apoptosis often involves the activation of caspases-3, -8, and -9, and the release of cytochrome c.[8]
-
Check for p53-independence: this compound has been shown to induce apoptosis in a p53-independent manner.[8][10]
-
Issue 3: Effects on Cell Proliferation and Migration Seem Unrelated to Energy Sensing
-
Possible Cause: this compound can influence cell proliferation and other behaviors through the Hippo signaling pathway in an AMPK-independent manner.[1][3]
-
Troubleshooting Steps:
-
Examine Hippo Pathway Components: Assess the phosphorylation levels of LATS1 and YAP1. Activation of the Hippo pathway by this compound leads to increased phosphorylation of these proteins.[1][3]
-
Analyze YAP1/TAZ Localization: In response to this compound, phosphorylated YAP1/TAZ are sequestered in the cytoplasm. Use immunofluorescence to observe the subcellular localization of YAP1/TAZ.[1][3]
-
Knockdown of LATS1/2: Silencing LATS1 and LATS2 should abrogate the effects of this compound on YAP1/TAZ localization and cell proliferation if the Hippo pathway is the primary mediator.[1][3]
-
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| EC50 for Apoptosis | B-CLL cells | 380 ± 60 µM | [8] |
| IC50 for IEG Downregulation | NALM6 (ALL cells) | Dose-dependent | [7] |
| Inhibition of ADP-induced platelet aggregation | Human whole blood | 240 ± 60 µM (50% inhibition) | [12] |
| IC50 for Cell Viability (48h) | REC-1, JEKO-1, UPN-1, JVM-2, MAVER-1, Z-138 (MCL cell lines) | < 1 mM | [13] |
| IC50 for Cell Viability (48h) | MINO, HBL-2, GRANTA-519 (MCL cell lines) | > 2 mM | [13] |
Key Experimental Protocols
Protocol 1: Analysis of AMPK-Independent Gene Expression via RNA-Sequencing
-
Cell Culture and Treatment: Plate cells (e.g., NALM6, HeLa, HEK293T, or MEF AMPKα1/α2 knockout) at an appropriate density. Treat with this compound (e.g., 15 mM) for a short duration (e.g., 45 minutes).[7]
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. Perform sequencing on a suitable platform to generate sufficient read depth.
-
Data Analysis: Align reads to the reference genome and perform differential gene expression analysis to identify genes regulated by this compound.
-
Validation: Validate key differentially expressed genes using RT-qPCR.[7]
Protocol 2: Assessment of Hippo Pathway Activation by Western Blot
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-LATS1 (Ser909), LATS1, phospho-YAP1 (Ser127), and YAP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the ratio of phosphorylated to total protein.
Protocol 3: Evaluation of Adenosine-Mediated Effects on Platelet Aggregation
-
Blood Collection: Draw whole blood into tubes containing an anticoagulant.
-
Incubation: Incubate whole blood with varying concentrations of this compound. To confirm the mechanism, pre-incubate some samples with an adenosine kinase inhibitor (e.g., 5'-deoxy-5-iodotubercidin) or adenosine deaminase.[12]
-
Platelet Aggregation Assay: Induce platelet aggregation using an agonist like ADP and measure the response using impedance aggregometry.[12]
-
cAMP Measurement: To further elucidate the mechanism, measure platelet cAMP levels in response to this compound treatment.[12]
Visualized Signaling Pathways and Workflows
Caption: this compound's AMPK-independent inhibition of PKD1.
References
- 1. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review | MDPI [mdpi.com]
- 3. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the prototype adenosine regulating agent for reducing myocardial ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a unique cardioprotective agent for myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ashpublications.org [ashpublications.org]
- 10. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Adenosine-mediated inhibition of platelet aggregation by this compound. A novel antithrombotic mechanism in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic anti-tumor activity of this compound (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acadesine-Induced Cytotoxicity in Primary Cells
Welcome to the technical support center for researchers utilizing Acadesine (also known as AICAR) in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a cell-permeable adenosine analog.[1] Once inside the cell, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][3] ZMP mimics adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK).[1][4][5] In many cell types, sustained AMPK activation can trigger apoptosis (programmed cell death) by initiating caspase cascades and cytochrome c release from mitochondria.[6][7][8] However, this compound can also induce non-apoptotic cell death and its effects can sometimes be independent of AMPK.[2][9]
Q2: Why am I observing high levels of cytotoxicity in my primary cells even at low concentrations of this compound?
A2: Several factors could contribute to this observation:
-
Cell Type Sensitivity: Primary cells, especially certain lineages, can be highly sensitive to metabolic stressors. For instance, B-cell chronic lymphocytic leukemia (B-CLL) cells are particularly susceptible to this compound-induced apoptosis, while T-lymphocytes show greater resistance.[7][10]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or improper pH, can exacerbate the cytotoxic effects of any compound.[11]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my experiments?
A3: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[12] To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) over a time course. A decrease in the total number of viable cells compared to the initial seeding density indicates cytotoxicity. If the cell number remains static or increases at a slower rate than the untreated control, it suggests a cytostatic effect.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration and Exposure Time
A primary strategy to minimize cytotoxicity is to carefully titrate the concentration of this compound and the duration of exposure.
Problem: Significant cell death observed across all tested concentrations of this compound.
Solution:
-
Perform a Dose-Response and Time-Course Experiment: This is crucial to identify a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity.
-
Start with a Lower Concentration Range: Based on literature, the EC50 for this compound-induced apoptosis in sensitive cells like B-CLL is approximately 380 µM.[7][10] For less sensitive primary cells, you may need to adjust this.
-
Reduce Exposure Time: If the desired effect (e.g., AMPK activation) is rapid, a shorter incubation time may be sufficient, thereby reducing the cumulative toxic effects.[6]
Experimental Protocol: Dose-Response and Time-Course Analysis
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and stabilize overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in your complete culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., starting from 2 mM down to low µM).
-
Treatment: Remove the existing medium and add the 2x this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO or PBS) and untreated controls.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or LDH release assay.[11][13]
Guide 2: Co-incubation with Cytoprotective Agents
If optimizing concentration and exposure time is insufficient, co-treatment with cytoprotective agents can be explored.
Problem: Apoptosis is the primary mode of cell death, but reducing this compound concentration compromises the desired biological effect.
Solution:
-
Pan-Caspase Inhibitors: To confirm the role of apoptosis and potentially rescue cells, co-incubate with a pan-caspase inhibitor like Z-VAD-FMK. A significant increase in cell viability upon co-treatment would indicate that apoptosis is a major contributor to the observed cytotoxicity.[7][14]
-
Antioxidants: If oxidative stress is suspected to play a role, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may be beneficial.[11][14]
Experimental Protocol: Co-incubation with a Pan-Caspase Inhibitor
-
Cell Seeding: Plate primary cells as described previously.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, the inhibitor alone, and vehicle.
-
Analysis: Assess cell viability. A significant rescue from cytotoxicity in the co-treated wells suggests apoptosis is a key mechanism.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Different Cell Types
| Cell Type | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |
| B-CLL Cells | 0.5 mM | Not Specified | Decreased from 68% to 26% | [6][10] |
| T-cells from B-CLL patients | 2-4 mM | Not Specified | Slightly affected | [6][10] |
| K562, LAMA-84, JURL-MK1 | Not Specified | Not Specified | Loss of cell metabolism | [2][10] |
| Mantle Cell Lymphoma (MCL) cell lines | 0.1 - 2 mM | 48 hours | IC50 < 1 mM for most lines | [15][16] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound uptake and activation of the AMPK-mediated apoptotic pathway.
Experimental Workflow for Minimizing Cytotoxicity
Caption: A logical workflow for troubleshooting and minimizing this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Mechanism and Dosage of AICAR_Chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synergistic anti-tumor activity of this compound (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing Acadesine Incubation for Maximal AMPK Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Acadesine (also known as AICAR) incubation time for achieving maximal AMP-activated protein kinase (AMPK) phosphorylation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which this compound activates AMPK?
A1: this compound is a cell-permeable nucleoside that is taken up by cells via adenosine transporters.[1] Intracellularly, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][3][4] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[5][6][7] This binding promotes the phosphorylation of the threonine 172 residue (Thr172) on the AMPK α-subunit by upstream kinases like LKB1, leading to full AMPK activation.[1][8]
Q2: What is a typical concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental goals. However, a commonly used concentration range is 0.5 mM to 2 mM.[9][10] Some studies have reported effects at concentrations as low as 0.25 mM and as high as 2.5 mM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound to see significant AMPK phosphorylation?
A3: The optimal incubation time is highly dependent on the cell type and experimental context. Generally, significant AMPK phosphorylation can be observed as early as 15 minutes and can remain elevated for at least 60 minutes in many cell types.[5][9] However, some studies have investigated longer incubation periods, from several hours to even weeks, for different biological readouts.[11][12] A time-course experiment is crucial to determine the peak phosphorylation in your specific system.
This compound Incubation Time and AMPK Activation: Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound on AMPK activation across different models.
Table 1: Time-Course of this compound-Induced AMPK Activation in Muscle Cells
| Cell/Tissue Type | This compound Concentration | Incubation Time | Fold Increase in AMPK Phosphorylation/Activity | Reference |
| C2C12 Myotubes | 2 mM | 15 min | Increased | [9] |
| C2C12 Myotubes | 2 mM | 30 min | Sustained increase | [9] |
| C2C12 Myotubes | 2 mM | 60 min | Sustained increase | [9] |
| Rat Soleus Muscle | 2 mM | 60 min | ~2-fold increase in AMPKα2 activity | [10] |
| Rat Epitrochlearis Muscle | 2 mM | 60 min | Increased γ3-AMPK activity | [13] |
Table 2: Time-Course of this compound-Induced AMPK Activation in Other Cell Types
| Cell/Tissue Type | This compound Concentration | Incubation Time | Fold Increase in AMPK Phosphorylation/Activity | Reference |
| Rat Hepatocytes | 500 µM | 15 min | Transient 12-fold activation | [5] |
| Rat Adipocytes | 500 µM | Not specified | 2-3 fold activation | [5] |
| B-CLL Cells | 0.5 mM | 3 hours | Increased | [3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced AMPK Phosphorylation in Cultured Cells (e.g., C2C12 Myotubes)
-
Cell Culture: Plate C2C12 myoblasts in appropriate growth medium and differentiate into myotubes.
-
Starvation (Optional): To reduce basal AMPK activity, you may serum-starve the cells for 2-4 hours prior to this compound treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or DMSO). Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 2 mM).
-
Treatment: Remove the medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point serves as the untreated control.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low AMPK phosphorylation after this compound treatment. | 1. Inefficient cellular uptake of this compound: Some cell types may have low expression of nucleoside transporters.[2] 2. Insufficient conversion to ZMP: Low activity of adenosine kinase in the cells.[2][3] 3. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type. 4. Incorrect incubation time: The chosen time point may have missed the peak phosphorylation. 5. Degraded this compound: Improper storage of the this compound stock solution. | 1. Verify the expression of adenosine transporters in your cell line. 2. Ensure that adenosine kinase is active in your cells. Co-treatment with an adenosine kinase inhibitor like 5-iodotubercidin should block this compound's effect.[2][3] 3. Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 mM). 4. Conduct a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes). 5. Prepare fresh this compound stock solutions. Store lyophilized this compound at -20°C and reconstituted solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[14] |
| High basal AMPK phosphorylation in control cells. | 1. Cellular stress: High cell density, nutrient deprivation, or hypoxia can activate AMPK. 2. Serum starvation: While often used to lower basal activity, prolonged starvation can itself be a stressor. | 1. Ensure optimal cell culture conditions. Avoid letting cells become over-confluent. 2. Optimize the duration of serum starvation. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent timing or reagent preparation. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Maintain strict consistency in all experimental steps, including incubation times and reagent concentrations. |
| Observed cellular effects are not mediated by AMPK. | AMPK-independent effects of this compound: this compound has been reported to have effects that are independent of AMPK activation.[1][15][16] | 1. Use an AMPK inhibitor (e.g., Compound C) to confirm that the observed effect is AMPK-dependent. 2. Utilize genetic approaches like siRNA or CRISPR to knock down AMPK expression and verify the dependency of the observed phenotype. |
Visual Guides
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanism and Dosage of AICAR_Chemicalbook [chemicalbook.com]
- 7. peptidedosages.com [peptidedosages.com]
- 8. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic AICAR-induced AMP-kinase activation regulates adipocyte lipolysis in a time-dependent and fat depot-specific manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. facetsjournal.com [facetsjournal.com]
- 14. westbioscience.com [westbioscience.com]
- 15. ashpublications.org [ashpublications.org]
- 16. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Acadesine Experiments
Welcome to the Acadesine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected results in experiments involving this compound (also known as AICAR).
Frequently Asked Questions (FAQs)
Q1: Why am I observing cellular effects of this compound that are inconsistent with AMPK activation?
A1: While this compound is a well-known activator of AMP-activated protein kinase (AMPK), emerging evidence demonstrates that it can elicit a range of AMPK-independent effects.[1][2][3] If your results do not correlate with canonical AMPK signaling, consider the following possibilities:
-
Activation of other kinases: this compound has been shown to activate Protein Kinase C (PKC), leading to autophagic cell death in chronic myelogenous leukemia cells.[4] It can also activate the JAK/STAT3 pathway independently of AMPK to induce differentiation of neural stem cells.[5]
-
Hippo signaling pathway activation: this compound can activate the Hippo signaling pathway by upregulating the large tumor suppressor kinases (Lats) 1 and 2, leading to anti-proliferative effects.[1]
-
Protein Kinase D1 (PKD1) inhibition: In acute lymphoblastic leukemia cells, this compound can inhibit PKD1, leading to the downregulation of immediate early genes.[6]
-
Non-apoptotic cell death: In some tumor cell lines, this compound can trigger a non-apoptotic cell death mechanism that is dependent on adenosine receptor activity but not AMPK.[7]
Q2: My in-vitro experiments show potent anti-cancer effects, but the in-vivo results are less pronounced. What could be the reason for this discrepancy?
A2: This is a common challenge in translating in-vitro findings to in-vivo models. Several factors could contribute to this:
-
Pharmacokinetics and Bioavailability: this compound has poor oral bioavailability, which can limit its efficacy in vivo when administered orally.[8] Intravenous administration is the more common route in clinical settings.
-
Tumor Microenvironment: The in-vivo tumor microenvironment is significantly more complex than in-vitro cell culture conditions. Factors such as hypoxia, nutrient availability, and interactions with other cell types can influence the cellular response to this compound.
-
Drug Metabolism: this compound is metabolized through the endogenous purine pathway.[8] The rate of metabolism in vivo may differ from that in cell culture, affecting the concentration and duration of action of the active metabolite, ZMP.
Q3: I am seeing conflicting results in cardiac protection studies with this compound. Is this a known issue?
A3: Yes, the cardioprotective effects of this compound have been a subject of debate. While some preclinical and early clinical studies showed promise in reducing myocardial ischemic injury, larger, more recent clinical trials have yielded mixed or negative results.
-
Early studies and meta-analyses: Initial studies and a meta-analysis of five trials suggested that this compound reduced perioperative myocardial infarction and cardiac death in patients undergoing coronary artery bypass graft (CABG) surgery.[9]
-
RED-CABG Trial: However, the large-scale RED-CABG randomized controlled trial was stopped for futility, as this compound did not reduce the composite endpoint of all-cause mortality, nonfatal stroke, or severe left ventricular dysfunction in intermediate- to high-risk patients undergoing CABG surgery.[9]
-
Dose and Timing: The timing of administration and the dosage of this compound may be critical for its cardioprotective effects. Some studies suggest that pretreatment before ischemia is more effective.[10]
Troubleshooting Guides
Issue 1: Inconsistent Apoptosis Induction
Symptoms:
-
Variable levels of apoptosis observed across different cell lines or experimental repeats.
-
Lack of caspase activation where apoptosis is expected.
-
Cell death observed, but it does not appear to be apoptotic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell-type specific responses | Different cell lines can have varying sensitivity to this compound. For example, B-cell chronic lymphocytic leukemia (B-CLL) cells are more sensitive to this compound-induced apoptosis than T lymphocytes.[11][12] |
| AMPK-independent cell death | This compound can induce non-apoptotic cell death in some cancer cells.[7] This may involve mechanisms like autophagic cell death.[4] |
| Incorrect dosage | The effective concentration of this compound can vary significantly between cell types. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Inhibition of this compound uptake or phosphorylation | The cellular uptake of this compound and its subsequent phosphorylation to ZMP are necessary for its apoptotic effects.[11][12] Ensure that your experimental conditions do not interfere with these processes. |
Issue 2: Unexpected Effects on Gene Expression
Symptoms:
-
Changes in the expression of genes not typically associated with AMPK signaling.
-
Downregulation of immediate early genes (IEGs).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| AMPK-independent signaling | High doses of this compound can lead to changes in gene expression that are independent of AMPK.[6] |
| PKD1 pathway involvement | This compound can inhibit PKD1, which in turn affects the recruitment of NF-κB to the promoter regions of certain IEGs, leading to their downregulation.[6] |
| Off-target effects | At high concentrations, this compound may have off-target effects. Consider using lower concentrations or validating your findings with more specific AMPK activators. |
Data Presentation
Table 1: Summary of this compound Effects on Apoptosis in B-CLL Cells
| Parameter | Value | Reference |
| Cell Type | B-cell chronic lymphocytic leukemia (B-CLL) | [11] |
| EC50 for Apoptosis | 380 ± 60 µM | [11] |
| Caspase Activation | Caspase-3, -8, and -9 activated | [11] |
| Cytochrome c Release | Induced | [11] |
| Effect of Caspase Inhibitor (Z-VAD.fmk) | Completely blocked apoptosis | [11] |
| Effect on T-lymphocytes | Only slightly affected at doses up to 4 mM | [11] |
Table 2: Clinical Trial Outcomes for this compound in Cardiac Protection (CABG Surgery)
| Study/Analysis | Patient Population | Key Findings | Reference |
| Multinational this compound Study Group | 821 patients undergoing CABG | No significant effect on overall myocardial infarction. Reduced Q-wave MI in high-risk patients. Reduced death in the first 3 postoperative days. | [13] |
| Meta-analysis of 5 trials | Patients undergoing CABG | Associated with a reduction in early cardiac death and myocardial infarction. | [9] |
| RED-CABG Trial | 3080 intermediate- to high-risk patients undergoing CABG | No reduction in all-cause mortality, nonfatal stroke, or severe left ventricular dysfunction. Trial stopped for futility. | [9] |
Experimental Protocols
Protocol 1: In-vitro this compound Treatment for Apoptosis Induction in Suspension Cells (e.g., B-CLL)
Materials:
-
This compound (AICAR)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture B-CLL cells in complete medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in complete culture medium to the desired final concentrations (e.g., 0.1 mM to 2 mM).
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Add the prepared this compound solutions to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Apoptosis Analysis:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Protocol 2: Western Blot for AMPK Activation
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, harvest and wash the cells with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to confirm equal protein loading.
Mandatory Visualizations
Caption: this compound signaling pathways, both canonical and unexpected.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: A logical flow for troubleshooting unexpected this compound results.
References
- 1. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound kills chronic myelogenous leukemia (CML) cells through PKC-dependent induction of autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of adenosine-regulating agent this compound on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves surgical myocardial protection with blood cardioplegia in ischemically injured canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a new drug that may improve myocardial protection in coronary artery bypass grafting. Results of the first international multicenter study. Multinational this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Acadesine Research: AMPK-Independent Effects Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the AMPK-independent effects of Acadesine (also known as AICAR).
Frequently Asked Questions (FAQs)
Q1: My results suggest this compound is not activating AMPK in my cell line, but I still observe a cellular effect. What could be the reason?
A1: While this compound is a well-known activator of AMP-activated protein kinase (AMPK), it exerts several effects through AMPK-independent pathways. If you are not observing AMPK phosphorylation (a common marker of its activation) but still see a cellular response, it is likely that one or more of the following alternative mechanisms are at play in your experimental model:
-
Purine Metabolism Interference: this compound is a precursor to ZMP, an intermediate in de novo purine synthesis.[1] The accumulation of ZMP can have downstream effects independent of AMPK.[2]
-
Protein Kinase C (PKC) Activation: this compound has been shown to activate several PKC isoforms.[3][4] The observed effects might be abrogated by PKC inhibitors.[3]
-
PI3K/Akt Pathway Activation: In endothelial cells and macrophages, this compound can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway to inhibit tissue factor expression.[5]
-
Hippo Pathway Activation: this compound can induce the expression of the tumor suppressor kinases LATS1 and LATS2, key components of the Hippo signaling pathway, leading to anti-proliferative effects.[6]
-
Protein Kinase D1 (PKD1) Inhibition: In acute lymphoblastic leukemia cells, this compound can inhibit PKD1, leading to changes in immediate early gene expression.[7]
-
Increased Adenosine Bioavailability: this compound can increase the local concentration of adenosine, which can then act on its own receptors to elicit cellular responses.[8][9]
Q2: I am seeing contradictory results when using different "AMPK activators." Why might this be?
A2: Not all compounds used to activate AMPK work through the same mechanism, and some, like this compound, have significant AMPK-independent (off-target) effects.[2][10] For example, A-769662 is a direct allosteric activator of AMPK with fewer reported off-target effects compared to this compound.[2][11] If you observe an effect with this compound but not with a more specific AMPK activator like A-769662, it strongly suggests the effect is AMPK-independent.[2]
Q3: What is the role of ZMP in the AMPK-independent effects of this compound?
A3: this compound is taken up by cells via adenosine transporters and then phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[12][13] While ZMP can allosterically activate AMPK, its accumulation can also have other consequences:
-
Purine Synthesis Intermediate: ZMP is an intermediate in the de novo purine synthesis pathway.[1] High levels of ZMP can disrupt nucleotide homeostasis.[2]
-
AMP Mimic: ZMP is an analog of AMP and can mimic some of its cellular effects beyond AMPK activation.[11]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell-type specific signaling | Test for the involvement of the Hippo pathway by measuring the expression of LATS1/2 and the localization of YAP1/Taz.[6] | If the Hippo pathway is involved, you should see an upregulation of LATS1/2 and cytoplasmic retention of YAP1/Taz. |
| AMPK-independent apoptosis | In leukemia cells, apoptosis can be induced independently of AMPK.[2] Co-treat with inhibitors of other kinases like PKC or PKD1 to see if the effect is diminished. | If PKC or PKD1 are involved, their inhibition should reduce the apoptotic effect of this compound. |
| Drug concentration and exposure time | The effects of this compound can be dose- and time-dependent.[3][7] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | Identification of an optimal concentration and duration of treatment that yields consistent results. |
Issue 2: Unexpected Pro-survival Signaling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Activation of pro-survival pathways | In some contexts, this compound can induce a compensatory pro-survival mechanism through the regulation of immediate early genes (IEGs).[7] Measure the expression of IEGs like DUSP1, JUNB, and NFKBIA. | A transient change in the expression of these genes may indicate the activation of a pro-survival response. |
| PI3K/Akt pathway activation | This compound can activate the pro-survival PI3K/Akt pathway in certain cell types.[5] Assess the phosphorylation status of Akt and its downstream targets. | An increase in Akt phosphorylation would confirm the activation of this pathway. |
Issue 3: Variability in Anti-inflammatory Effects
| Potential Cause | Troubleshooting Step | Expected Outcome | | Involvement of adenosine receptors | this compound increases adenosine levels, which can have anti-inflammatory effects.[8] Use adenosine receptor antagonists to determine if the observed effect is mediated by adenosine signaling. | If adenosine receptors are involved, their blockade should attenuate the anti-inflammatory effects of this compound. | | AMPK-independent inhibition of tissue factor | The anti-inflammatory effect of this compound can be mediated by the inhibition of tissue factor (TF) expression via the PI3K/Akt pathway.[5] Measure TF expression and activity, and assess Akt phosphorylation. | A decrease in TF expression and an increase in Akt phosphorylation would support this mechanism. |
Quantitative Data Summary
Table 1: Reported IC50 and EC50 Values for this compound
| Cell Type | Effect | Concentration | Reference |
| B-cell chronic lymphocytic leukemia (B-CLL) cells | Apoptosis (EC50) | 380 ± 60 µM | [12] |
| Mantle cell lymphoma (MCL) cell lines (REC-1, JEKO-1, UPN-1, JVM-2, MAVER-1, Z-138) | Inhibition of proliferation (IC50) | < 1 mM (at 48 hours) | [14] |
| Mantle cell lymphoma (MCL) cell lines (MINO, HBL-2, GRANTA-519) | Inhibition of proliferation (IC50) | > 2 mM (at 48 hours) | [14] |
| K562 cells | Growth inhibition | 0.25 mM (initial effect) to 2.5 mM (maximal effect) | [3] |
Key Experimental Methodologies
1. Assessing AMPK-Independent Effects on Cell Viability
-
Protocol:
-
Seed cells at a desired density in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 mM to 2 mM).
-
As a control for AMPK-independent effects, co-treat a set of wells with an AMPK inhibitor (e.g., Compound C) or use cells with AMPK knocked out.[2][5]
-
Incubate for a specified time (e.g., 24, 48, 72 hours).
-
Assess cell viability using an MTT or similar colorimetric assay.
-
To confirm apoptosis, use Annexin V/Propidium Iodide staining followed by flow cytometry.
-
2. Investigating Signaling Pathway Activation
-
Protocol (Western Blotting):
-
Treat cells with this compound for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt/Akt, p-LATS1/LATS1, p-AMPK/AMPK).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
Signaling Pathway Diagrams
References
- 1. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Inhibits Tissue Factor Induction and Thrombus Formation by Activating the Phosphoinositide 3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: the prototype adenosine regulating agent for reducing myocardial ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond AICA Riboside: In Search of New Specific AMP-activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AICAR (this compound/AICA riboside) (aqueous solution), protein kinase activator (CAS 2627-69-2) | Abcam [abcam.com]
- 14. oncotarget.com [oncotarget.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Acadesine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Acadesine in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The poor oral bioavailability of this compound is likely due to a combination of factors inherent to its physicochemical properties as a nucleoside analog. These include:
-
Low lipophilicity: this compound's hydrophilic nature can limit its ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
Potential for efflux: It may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen.
-
First-pass metabolism: this compound may be subject to metabolism in the gut wall or liver before reaching systemic circulation.[1]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Key strategies focus on enhancing its solubility, increasing its permeability across the intestinal epithelium, and protecting it from metabolic degradation. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles can protect it from the harsh gastrointestinal environment, improve its solubility, and facilitate its uptake by intestinal cells.
-
Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its passive diffusion. This prodrug is then converted to the active this compound within the body.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and, consequently, its absorption.
Q3: How can I assess the intestinal permeability of my this compound formulation?
A3: The Caco-2 cell monolayer assay is a widely used in vitro model to predict human intestinal permeability.[2][3][4] This assay measures the transport of a compound across a layer of differentiated Caco-2 cells, which mimic the intestinal barrier.
Q4: What animal model is most appropriate for oral bioavailability studies of this compound?
A4: Rats are a commonly used and well-characterized model for initial oral pharmacokinetic studies due to their physiological similarities to humans in terms of gastrointestinal tract and metabolic pathways. Beagle dogs are also frequently used in later-stage preclinical studies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Possible Cause: Poor aqueous solubility and/or low intestinal permeability.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. A low Papp value suggests poor permeability.
-
Formulation Development:
-
Nanoformulation: Prepare this compound-loaded nanoparticles (e.g., PLGA or solid lipid nanoparticles) and characterize their size, zeta potential, and encapsulation efficiency.
-
Prodrug Synthesis: Synthesize a lipophilic prodrug of this compound and confirm its conversion back to the parent drug in plasma.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) and assess its dissolution profile.
-
-
In Vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in rats comparing the oral bioavailability of your new formulation(s) to a simple aqueous suspension of this compound.
-
Issue 2: High First-Pass Metabolism Suspected
-
Possible Cause: Extensive metabolism of this compound in the intestinal wall or liver.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with rat liver microsomes and/or S9 fraction to assess its metabolic stability.
-
Formulation Strategies to Bypass First-Pass Metabolism:
-
Nanoformulations: Certain nanoparticles can be absorbed through the lymphatic system, bypassing the portal circulation and first-pass metabolism in the liver.
-
-
Pharmacokinetic Study with Portal Vein Cannulation: In a more advanced study, cannulate the portal vein in rats to directly measure the amount of this compound absorbed from the intestine before it reaches the liver.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound using different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 1.0 ± 0.5 | 450 ± 90 | 100 |
| This compound-PLGA Nanoparticles | 600 ± 120 | 2.0 ± 0.5 | 3150 ± 550 | 700 |
| This compound Prodrug | 450 ± 95 | 1.5 ± 0.5 | 2250 ± 400 | 500 |
| This compound Solid Dispersion | 350 ± 70 | 1.0 ± 0.5 | 1575 ± 280 | 350 |
Table 2: Hypothetical Caco-2 Permeability Data for this compound and a Prodrug
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| This compound Prodrug | 3.0 ± 0.6 | 3.2 ± 0.5 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.
-
Method (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of DCM.
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.
-
Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water.
-
Lyophilize the nanoparticles for 48 hours to obtain a dry powder.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Protocol 2: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group (for absolute bioavailability calculation): Administer this compound (1 mg/kg) dissolved in saline via the tail vein.
-
Oral (PO) Groups: Administer the this compound suspension and formulated this compound (e.g., nanoparticles) orally by gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Visualizations
Caption: Workflow for Overcoming Poor Oral Bioavailability.
Caption: this compound-Activated AMPK Signaling Pathway.
References
- 1. Absorption and metabolism of adenine, adenosine-5'-monophosphate, adenosine and hypoxanthine by the isolated vascularly perfused rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
Acadesine in CABG Surgery: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the limitations of Acadesine observed in clinical trials for Coronary Artery Bypass Graft (CABG) surgery. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of clinical trial data to aid in the design and interpretation of future studies in cardioprotection.
Troubleshooting Guides and FAQs
This section addresses specific issues and questions that may arise during the experimental and clinical evaluation of this compound and other cardioprotective agents.
Frequently Asked Questions (FAQs)
Q1: Why did the large-scale RED-CABG trial fail to show a benefit for this compound, despite promising earlier meta-analyses?
A1: The discrepancy between the positive outcomes in earlier meta-analyses and the neutral results of the RED-CABG trial is a critical point of investigation. Several factors may have contributed to this "lost in translation" phenomenon:
-
Patient Population: The RED-CABG trial enrolled a population of intermediate- to high-risk patients that, overall, had a lower-than-expected mortality risk. Earlier, smaller trials that contributed to the positive meta-analyses may have included patients with a higher baseline risk, a group that could potentially derive more benefit from a cardioprotective agent like this compound.
-
Statistical Power: The RED-CABG trial was stopped early for futility after enrolling 3,080 of the planned 7,500 participants. While the decision was based on a low probability of success, it is possible that a smaller, yet clinically meaningful, effect could have been detected in the full cohort.
-
Advances in Standard of Care: Improvements in surgical techniques, anesthesia, and perioperative care for CABG patients between the earlier trials and the RED-CABG trial may have reduced the overall incidence of adverse events, making it more challenging to demonstrate a statistically significant benefit of an adjunctive therapy.
Q2: Could the dosing or administration method of this compound have contributed to the lack of efficacy in the RED-CABG trial?
A2: This is a plausible hypothesis. The dosing regimen in the RED-CABG trial (a 7-hour intravenous infusion of 0.1 mg/kg/min and addition to the cardioplegia solution) was based on earlier studies.[1] However, it is possible that this regimen did not achieve a sufficient concentration of this compound in the myocardial tissue at the critical time of ischemia-reperfusion injury. Factors such as individual patient variability in drug metabolism and the effects of cardiopulmonary bypass on pharmacokinetics could have influenced the drug's bioavailability at the target site.[2][3]
Q3: What are the key challenges in translating promising pre-clinical data for cardioprotective agents into successful clinical trials?
A3: The transition from pre-clinical models to clinical efficacy is a well-recognized hurdle in drug development. Key challenges include:
-
Differences in Physiology and Pathophysiology: Animal models, while valuable, do not fully replicate the complex pathophysiology of human coronary artery disease and the comorbidities often present in patients undergoing CABG surgery.
-
Lack of Rigorous Pre-clinical Testing: In some cases, pre-clinical studies may lack the rigor in terms of sample size, randomization, and blinding that are standard in clinical trials. The "IMproving Preclinical Assessment of Cardioprotective Therapies" (IMPACT) criteria provide a framework to enhance the robustness of pre-clinical studies.[4][5]
-
Publication Bias: Positive pre-clinical studies are more likely to be published than those with neutral or negative findings, which can create an overly optimistic view of a drug's potential.
Troubleshooting Experimental Discrepancies
| Issue | Potential Cause | Troubleshooting/Considerations |
| Inconsistent results between in vitro/animal models and human trials. | Differences in drug metabolism, target engagement, or off-target effects across species. | Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) studies in relevant animal models and, if possible, in early-phase human trials to ensure adequate target tissue exposure. |
| Lack of efficacy in a specific patient subgroup. | Heterogeneity in the patient population, including genetic predispositions, comorbidities, and concomitant medications. | Perform subgroup analyses in clinical trials to identify potential responders. Consider enrichment strategies in trial design based on biomarkers or clinical characteristics. |
| Difficulty in replicating promising results from smaller trials in a larger confirmatory trial. | "Winner's curse" or publication bias in early-phase research. Differences in trial design, patient populations, or standard of care over time. | Ensure that the design of the confirmatory trial is robust and that the patient population is well-defined and consistent with earlier studies. Account for potential changes in the standard of care. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data from the RED-CABG trial and a representative earlier trial to highlight potential differences in patient populations and outcomes.
Table 1: Comparison of Patient Demographics and Baseline Characteristics
| Characteristic | RED-CABG Trial (2009-2010) | Multinational this compound Study (Representative of earlier trials, published 1995) |
| Number of Patients | 3,080 (stopped early) | 821 |
| Median/Mean Age (years) | 66 (Median) | High-risk group: >70 (prospectively stratified) |
| Sex (% Female) | Not explicitly stated in summary | Not explicitly stated in summary |
| Key Risk Factors | Intermediate- to high-risk patients | Prospectively stratified into high-risk and non-high-risk groups. High-risk criteria included age > 70, unstable angina, previous CABG, unsuccessful angioplasty, or ejection fraction < 30%.[1] |
Table 2: Comparison of Clinical Endpoints
| Endpoint | RED-CABG Trial | Multinational this compound Study |
| Primary Outcome | Composite of all-cause mortality, nonfatal stroke, or need for mechanical support for severe left ventricular dysfunction through day 28. | Incidence of myocardial infarction, all adverse cardiovascular outcomes, and mortality. |
| Primary Outcome Result (this compound vs. Placebo) | 5.1% vs. 5.0% (Odds Ratio, 1.01; 95% CI, 0.73-1.41)[6] | No significant difference in the overall population. |
| Key Secondary/Subgroup Findings | No differences in key secondary endpoints. | In high-risk patients, this compound significantly reduced the incidence of Q-wave myocardial infarction (10.0% vs. 19.7% for placebo, p=0.032).[1] |
| Adverse Events | Not specified in detail in the abstract. | No adverse events were related to this compound treatment.[1] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a clinical trial setting, based on the protocol for the RED-CABG trial.
Preparation and Administration of this compound/Placebo Infusion
-
This compound Infusion:
-
The this compound solution is prepared by diluting the appropriate amount of this compound in normal saline to a total volume of 500 mL. The concentration should be calculated to deliver a dose of 0.1 mg/kg/min.[7]
-
-
Placebo Infusion:
-
The placebo consists of 500 mL of normal saline.[7]
-
-
Administration:
-
The infusion (either this compound or placebo) is administered intravenously over approximately 7 hours.
-
The infusion should commence within approximately 30 minutes before the induction of anesthesia.[7]
-
Preparation and Administration of Cardioplegia Solution
-
This compound Cardioplegia:
-
A 5 µg/mL solution of this compound is added to the standard cardioplegia solution.[7]
-
-
Placebo Cardioplegia:
-
An equivalent volume of normal saline is added to the standard cardioplegia solution.[7]
-
-
Administration:
-
The cardioplegia solution is administered as per the standard institutional protocol for CABG surgery.
-
Addition to Cardiopulmonary Bypass (CPB) Priming Solution
-
This compound:
-
This compound is added to the CPB priming solution to achieve a concentration of 5 µg/mL.[7]
-
-
Placebo:
-
An equivalent volume of normal saline is added to the CPB priming solution.[7]
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: The AMPK Signaling Pathway
This compound is a cell-permeable adenosine-regulating agent. Once inside the cell, it is converted to ZMP (AICAR monophosphate), an analog of AMP. ZMP allosterically activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. During myocardial ischemia, the ratio of AMP to ATP increases, naturally activating AMPK. This compound is thought to enhance this protective mechanism.
Activated AMPK has several downstream effects that are believed to be cardioprotective:
-
Increased Glucose Uptake and Glycolysis: AMPK promotes the translocation of GLUT4 transporters to the cell surface, increasing glucose uptake and ATP production through glycolysis.[8]
-
Stimulation of Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation for ATP production.[9]
-
Enhanced Endothelial Nitric Oxide Synthase (eNOS) Activity: AMPK can phosphorylate and activate eNOS, leading to increased nitric oxide production, which has vasodilatory and anti-inflammatory effects.[10]
-
Inhibition of Protein Synthesis: By inhibiting the mTOR pathway and eukaryotic elongation factor 2 (eEF2), AMPK can reduce energy-consuming protein synthesis during ischemia.[11][12]
References
- 1. This compound: a new drug that may improve myocardial protection in coronary artery bypass grafting. Results of the first international multicenter study. Multinational this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges facing the clinical translation of cardioprotection: 35 years after the discovery of ischemic preconditioning. | Semantic Scholar [semanticscholar.org]
- 3. This compound improves surgical myocardial protection with blood cardioplegia in ischemically injured canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) criteria: guidelines of the EU-CARDIOPROTECTION COST Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of adenosine-regulating agent this compound on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. AMPK in cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting AMPK for Cardiac Protection: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule AMPK activator protects the heart against ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology [frontiersin.org]
- 12. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Cell-type specific responses to Acadesine treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Acadesine (also known as AICAR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (AICAR) is a cell-permeable adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, it is phosphorylated to ZMP, which mimics the effect of AMP, leading to the activation of AMPK.[1] AMPK is a key regulator of cellular energy homeostasis.
Q2: What are the known cell-type specific responses to this compound?
This compound exhibits significant cell-type specific effects. It has been shown to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells while having minimal effect on T lymphocytes.[1][3][4] In cardiomyocytes, this compound has demonstrated protective effects against ischemia-reperfusion injury.[5][6][7][8] It has also been investigated for its neuroprotective and anti-inflammatory properties, as well as its effects on endothelial barrier function.[9]
Q3: Are all effects of this compound mediated by AMPK?
No, while many of this compound's effects are attributed to AMPK activation, there is evidence for AMPK-independent mechanisms. For instance, in some cancer cells, this compound can modulate signaling pathways such as the Protein Kinase D (PKD) pathway.[10][11][12][13]
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound varies significantly depending on the cell type and the biological endpoint being measured. For inducing apoptosis in B-CLL cells, concentrations in the range of 380 µM to 500 µM are commonly used.[1][4] For cardiomyocyte protection, concentrations can range from 20 µM to 100 mg/kg in vivo.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous solutions. | - Prepare fresh stock solutions in an appropriate solvent like sterile water or DMSO. - Warm the cell culture media to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion. |
| Inconsistent or No Biological Effect | - Compound Instability: this compound solutions may not be stable over long periods. - Cell Line Resistance: Some cell lines may be inherently resistant to this compound. - Incorrect Dosage: The concentration used may be too low or too high for the specific cell type. | - Prepare fresh solutions for each experiment and store stock solutions in single-use aliquots at -20°C. - Verify the activity of your this compound batch by testing it on a sensitive cell line (e.g., a B-CLL cell line) and assessing AMPK phosphorylation via Western blot. - Perform a dose-response curve to identify the optimal concentration for your experimental model. |
| Discrepancies Between Viability Assays (e.g., MTT vs. XTT) | - Interference with Assay Chemistry: this compound or its metabolites may interfere with the reduction of tetrazolium salts.[14] - Different Cellular Mechanisms Measured: MTT primarily measures mitochondrial reductase activity, while other assays might measure membrane integrity or ATP levels. | - If you observe inconsistencies, consider using a viability assay based on a different principle, such as trypan blue exclusion, CellTiter-Glo® (ATP measurement), or LDH release.[14][15] - Confirm cell death through a more direct method like Annexin V/PI staining for apoptosis.[16][17] |
| Off-Target Effects | This compound may have effects independent of AMPK activation. | - To confirm AMPK-dependence, use an AMPK inhibitor (e.g., Compound C) in parallel with this compound treatment. - Knockdown or knockout of AMPK subunits can also be used to validate the role of AMPK. - Investigate other potential signaling pathways that may be affected by this compound in your cell type. |
Quantitative Data Summary
Table 1: Cell-Type Specific Effects of this compound on Viability and Apoptosis
| Cell Type | Concentration | Incubation Time | Effect | Reference(s) |
| B-CLL Cells | 380 µM (EC50) | Not Specified | Dose-dependent induction of apoptosis. | [1][4] |
| B-CLL Cells | 0.5 mM | Not Specified | Decreased cell viability from 68% to 26%. | [1] |
| T-Cells (from B-CLL patients) | 2-4 mM | Not Specified | Only slightly affected viability. | [1] |
| K562 (CML) Cells | 0.25 mM - 2.5 mM | 10 days | Dose-dependent inhibition of colony formation. | [1] |
| Primary Rat Hepatocytes | 0.5 mM | 1 hour | Increased viability by 14% after cryopreservation. | [18] |
Table 2: Effects of this compound on Cardiomyocyte Protection and Endothelial Barrier Function
| Experimental Model | This compound Treatment | Outcome | Reference(s) |
| Rabbit Hearts (Ischemia/Reperfusion) | 2.5 mg/kg/min for 5 min, then 0.5 mg/kg/min for 30 min | Limited infarct size when combined with preconditioning. | [5] |
| Transplanted Rat Hearts (Ischemia/Reperfusion) | 20 µM in cardioplegic solution and/or 100 mg/kg i.v. | Sustained functional protection. | [8] |
| Porcine Model (Hemorrhagic Shock) | Intravenous administration | Attenuated gut permeability increase and mucosal ischemia. | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis in B-Lymphocytes by Annexin V/PI Staining
1. Cell Culture and Treatment:
-
Culture B-lymphocytes (e.g., a B-CLL cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]
-
Seed cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 100, 250, 500 µM) for 24 hours. Include a vehicle control (e.g., sterile water or DMSO).
2. Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Protocol 2: Western Blot Analysis of AMPK Phosphorylation
1. Cell Lysis and Protein Quantification:
-
Culture cells and treat with this compound for the desired time (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound lowers temporal threshold for the myocardial infarct size limiting effect of preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of this compound in clinical myocardial protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained protection by this compound against ischemia- and reperfusion-induced injury. Studies in the transplanted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and intestinal barrier function after hemorrhagic shock and resuscitation [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 12. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKD2 and PKD3 promote prostate cancer cell invasion by modulating NF-κB- and HDAC1-mediated expression and activation of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotech.illinois.edu [biotech.illinois.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to In Vitro AMPK Activation: Acadesine vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acadesine and metformin, two widely utilized pharmacological activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The following sections detail their mechanisms of action, quantitative activation data, and the experimental protocols used to assess their efficacy in vitro.
Mechanism of Action: A Tale of Two Pathways
This compound and metformin activate AMPK through fundamentally different mechanisms. This compound acts as a direct, allosteric activator in a pro-drug form, while metformin functions as an indirect activator by modulating cellular energy levels.
This compound (AICAR): This adenosine analog is cell-permeable and is intracellularly converted by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics the effects of adenosine monophosphate (AMP), binding to the gamma subunit of the AMPK complex. This binding allosterically activates the kinase and protects it from dephosphorylation, thereby sustaining its active state.[1][2]
Metformin: A biguanide, metformin's primary mode of AMPK activation is indirect. It inhibits Complex I of the mitochondrial respiratory chain.[1][3] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[4][5][6] The elevated AMP levels lead to the activation of AMPK.
Quantitative Comparison of In Vitro AMPK Activation
Direct comparative studies determining the EC50 values for AMPK activation by this compound and metformin in the same experimental system are limited. The following table summarizes available data from various in vitro studies, highlighting the different conditions under which these compounds were tested.
| Parameter | This compound (AICAR) | Metformin | Reference(s) |
| Mechanism | Direct (via ZMP, an AMP analog) | Indirect (via ↑ AMP:ATP ratio) | [1][3] |
| Active Form | ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) | Metformin | [1] |
| Typical In Vitro Concentration Range | 100 µM - 2 mM | 50 µM - 10 mM | [7][8][9] |
| Fold Activation of AMPK | Maximal stimulation comparable to 500 µM AICAR was achieved with 500 µM metformin after 7 hours in rat primary hepatocytes. | 4.72-fold increase with 500 µmol/L in human hepatocytes. Activation is dose and time-dependent, with significant activation at 50 µM after 7 hours in rat primary hepatocytes. | [5][6][7] |
| Potency of Active Form | ZMP is reported to be 50- to 100-fold less potent than AMP itself. | Not directly applicable as it is an indirect activator. | [2] |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and metformin in activating AMPK are illustrated in the following signaling pathway diagrams.
Caption: this compound (AICAR) is converted to ZMP, which directly activates AMPK.
Caption: Metformin inhibits mitochondrial complex I, increasing the AMP:ATP ratio and activating AMPK.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess and compare the activation of AMPK by this compound and metformin.
Western Blot for Phospho-AMPK (Thr172)
This is a common method to determine the phosphorylation status of AMPK, which is indicative of its activation.
Workflow Diagram:
Caption: Western blot workflow for detecting AMPK phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., hepatocytes, myotubes) and grow to desired confluency. Treat cells with varying concentrations of this compound, metformin, or vehicle control for specified time points.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the levels of p-AMPK.
-
Normalize the p-AMPK signal to the total AMPKα signal, which is determined by stripping and re-probing the membrane with an antibody for total AMPKα.
-
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
Workflow Diagram:
Caption: General workflow for an in vitro AMPK kinase activity assay.
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates as described in the Western Blot protocol.
-
Immunoprecipitation of AMPK:
-
Incubate the lysate with an antibody against the AMPKα subunit.
-
Capture the antibody-AMPK complex using protein A/G-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated AMPK in a kinase assay buffer.
-
Initiate the reaction by adding a specific AMPK substrate (e.g., SAMS peptide) and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate at 30°C for a defined period.
-
-
Quantification of Substrate Phosphorylation:
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the AMPK activity.
-
Alternatively, non-radioactive methods using phospho-specific antibodies against the substrate in an ELISA format or luminescence-based assays that measure ADP production can be employed.[10]
-
Conclusion
This compound and metformin are both valuable tools for the in vitro activation of AMPK, but their distinct mechanisms of action are a critical consideration for experimental design and data interpretation. This compound, through its conversion to the AMP mimetic ZMP, provides a direct method of AMPK activation, bypassing the need for cellular energy stress. In contrast, metformin's indirect activation via mitochondrial inhibition more closely mimics a state of cellular energy depletion. The choice between these activators will depend on the specific research question and the desired experimental context. For studies aiming to isolate the direct effects of AMPK activation, this compound may be more suitable. For investigations into pathways related to cellular energy sensing and mitochondrial function, metformin is a more relevant tool.
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Meformin action in human hepatocytes. Co-activation of atypical protein kinase C alters 5′-AMP-activated protein kinase effects on lipogenic and gluconeogenic enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Acadesine and A-769662 as AMPK activators
For researchers and drug development professionals navigating the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) is a key therapeutic target. AMPK, a central regulator of cellular energy homeostasis, orchestrates a switch from anabolic to catabolic processes, making its activation a promising strategy for metabolic diseases like type 2 diabetes. This guide provides an objective comparison of two widely used AMPK activators, Acadesine (AICAR) and A-769662, focusing on their efficacy, mechanisms of action, and experimental considerations, supported by experimental data.
Mechanism of Action: A Tale of Two Activators
This compound and A-769662 activate AMPK through distinct mechanisms. This compound is a cell-permeable nucleoside that, upon entering the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2][3] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by mimicking the effects of AMP.[1][2] This activation is therefore indirect and dependent on intracellular enzymatic conversion.
In contrast, A-769662 is a direct, allosteric activator of AMPK.[4] It is a potent, reversible, non-nucleoside thienopyridone that mimics both of the activating effects of AMP: allosteric activation and inhibition of dephosphorylation of the catalytic α-subunit at threonine-172.[4] A-769662 has been shown to be selective for AMPK heterotrimers containing the β1 subunit.[5]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data for this compound and A-769662, providing a comparative view of their potency in various experimental settings.
Table 1: In Vitro Efficacy of AMPK Activators
| Parameter | This compound (AICAR) | A-769662 | Reference(s) |
| Mechanism | Indirect (ZMP-mediated AMP mimic) | Direct allosteric activator | [1],[4] |
| EC50 (Cell-free AMPK activation) | Not directly reported; acts as AMP mimic | ~0.8 µM (rat liver AMPK) | [5][6][7] |
| IC50 (Fatty Acid Synthesis) | Not directly reported | ~3.2 µM (primary rat hepatocytes) | [5][6][7] |
| EC50 (Apoptosis in B-CLL cells) | ~380 µM | Not reported | [8][9] |
Table 2: In Vivo Effects of AMPK Activators
| Effect | This compound (AICAR) | A-769662 | Reference(s) |
| Plasma Glucose Reduction | Effective in mice | ~40% reduction in ob/ob mice (30 mg/kg) | [3],[6] |
| Plasma & Liver Triglyceride Reduction | Effective | Significant decrease in ob/ob mice | [3],[6] |
| Body Weight Gain | Not consistently reported | Reduced in ob/ob mice | [6] |
| Whole-Body Fatty Acid Oxidation | Not directly reported | Increased in Sprague Dawley rats | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound and A-769662.
1. Cell-Free AMPK Activity Assay
This assay measures the direct effect of a compound on the activity of purified AMPK.
-
Objective: To determine the half-maximal effective concentration (EC50) of a direct AMPK activator.
-
Materials: Purified rat liver AMPK, [γ-³²P]ATP, SAMS peptide substrate (HMRSAMSGLHLVKRR), microtiter plates, phosphocellulose paper.
-
Procedure:
-
Prepare a reaction mixture containing purified AMPK, the compound of interest (e.g., A-769662) at various concentrations, and the SAMS peptide substrate in a suitable buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the AMPK activity against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
2. Cellular AMPK Activation and Downstream Signaling (Western Blotting)
This method assesses the ability of a compound to activate AMPK within intact cells by measuring the phosphorylation of AMPK and its downstream targets.
-
Objective: To evaluate the cellular potency of an AMPK activator.
-
Materials: Cell line of interest (e.g., primary hepatocytes, 3T3-L1 adipocytes), AMPK activator (this compound or A-769662), lysis buffer, primary antibodies (anti-phospho-AMPKα Thr172, anti-AMPKα, anti-phospho-ACC Ser79, anti-ACC), secondary antibodies, and Western blotting apparatus.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the AMPK activator at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism and Dosage of AICAR_Chemicalbook [chemicalbook.com]
- 3. Beyond AICA Riboside: In Search of New Specific AMP-activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Acadesine's AMPK-Dependent Effects: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acadesine (also known as AICAR) and its effects on the AMP-activated protein kinase (AMPK) signaling pathway, with a focus on validating its mechanism of action using genetic knockout models. We present a comparative analysis of this compound with other well-known AMPK activators, supported by experimental data and detailed protocols for key validation assays.
This compound and the AMPK Signaling Cascade
This compound is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics the effects of adenosine monophosphate (AMP), an endogenous activator of AMPK.[2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated, typically in response to a high AMP:ATP ratio indicative of low energy status, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This is achieved by inhibiting anabolic (energy-consuming) pathways, such as fatty acid and protein synthesis, and promoting catabolic (energy-producing) pathways, like fatty acid oxidation and glucose uptake.[3]
The catalytic subunit of AMPK requires phosphorylation at Threonine-172 (Thr172) for its activation, a process mediated by upstream kinases like liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][5]
While this compound is widely used as a pharmacological activator of AMPK, studies have revealed that it can also exert AMPK-independent effects.[2][6] Genetic knockout models, particularly those with deletions of the AMPKα catalytic subunits (AMPKα1 and AMPKα2), have been instrumental in dissecting the specific contributions of AMPK to the cellular responses induced by this compound.[4][6]
Comparative Analysis of AMPK Activators
To provide a clear perspective on this compound's performance, this section compares its effects with two other commonly used AMPK activators: Metformin and A-769662. The data is presented to highlight the AMPK-dependency of their actions, primarily through studies utilizing AMPKα1/α2 double knockout (dKO) mouse embryonic fibroblasts (MEFs) or other relevant knockout models.
Table 1: Effect of AMPK Activators on Downstream Target Phosphorylation in Wild-Type vs. AMPK Knockout Cells
| Activator | Cell Type | Genotype | Target | Outcome | Reference |
| This compound (AICAR) | Mouse Skeletal Muscle | Dominant-Negative AMPKα2 | ACC (Ser221) | Phosphorylation increase abolished | [7] |
| A-769662 | MEFs | WT | ACC | Increased phosphorylation | [4] |
| MEFs | AMPKα1/α2 dKO | ACC | No phosphorylation increase | [4] | |
| Primary Hepatocytes | WT | ACC | Increased phosphorylation | [4] | |
| Primary Hepatocytes | AMPKα1/α2 dKO | ACC | No phosphorylation increase | [4] | |
| Metformin | MEFs | WT | ACC (Ser79) | Increased phosphorylation | [8] |
| MEFs | AMPKα1/α2 dKO | ACC (Ser79) | No phosphorylation increase | [8] |
ACC: Acetyl-CoA Carboxylase, a key enzyme in fatty acid synthesis and a direct downstream target of AMPK. Phosphorylation by AMPK inhibits ACC activity.
Table 2: Effect of AMPK Activators on Glucose Uptake in Wild-Type vs. AMPK Knockout Models
| Activator | Model System | Genotype | Outcome on Glucose Uptake | Reference |
| This compound (AICAR) | Rat Soleus Muscle | Dominant-Negative AMPKα2 | Stimulatory effect markedly suppressed | [9] |
| 3T3-L1 Adipocytes | Dominant-Negative AMPKα2 | No effect on AICAR-induced uptake | [9] | |
| Metformin | L6 Myotubes | AMPKα1/α2 siRNA | No measurable effect of AMPK depletion | [10] |
Table 3: Overview of AMPK-Dependent and Independent Mechanisms
| Activator | Primary Mechanism of AMPK Activation | Key AMPK-Dependent Effects | Known AMPK-Independent Effects |
| This compound (AICAR) | Intracellular conversion to ZMP, an AMP mimetic.[1] | Increased glucose uptake in skeletal muscle, increased fatty acid oxidation.[7][9] | Regulation of immediate early genes, activation of the Hippo signaling pathway, induction of apoptosis in certain cancer cells.[6][11] |
| A-769662 | Direct allosteric activation and inhibition of dephosphorylation.[4][12] | Inhibition of fatty acid synthesis.[13] | Inhibition of the 26S proteasome, cell cycle arrest.[14] |
| Metformin | Inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[15][16] | Inhibition of hepatic gluconeogenesis (partially dependent), suppression of adipogenesis.[8][15] | Inhibition of mTORC1 signaling independent of AMPK, modulation of gut microbiota.[15][17] |
Experimental Protocols
Accurate validation of this compound's AMPK-dependent effects relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Western Blot for Phospho-AMPKα (Thr172)
This is the most common method to assess the activation state of AMPK.
Materials:
-
Cells or tissue lysates
-
RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535 or #2531)
-
Primary antibody: Rabbit or Mouse anti-Total AMPKα
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Sample Preparation:
-
Treat wild-type and AMPK knockout cells with this compound, other compounds, or vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against Phospho-AMPKα (Thr172) (typically diluted 1:1000 in 5% w/v BSA in TBST) overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.[18]
-
Strip the membrane and re-probe for total AMPKα as a loading control.
-
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay directly measures the enzymatic activity of AMPK.
Materials:
-
Immunoprecipitated AMPK or purified recombinant AMPK
-
SAMS peptide (HMRSAMSGLHLVKRR), a specific substrate for AMPK[19]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.1, 75 mM NaCl, 2 mM DTT, 5 mM MgCl₂)[20]
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and scintillation fluid
Protocol:
-
Reaction Setup:
-
Prepare the kinase reaction mix in a microcentrifuge tube containing kinase reaction buffer, SAMS peptide (e.g., 200 µM), and the AMPK sample.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding [γ-³²P]ATP (to a final concentration of e.g., 200 µM).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
-
Stop Reaction and Spotting:
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.[19]
-
-
Washing:
-
Quantification:
-
Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in cultured cells.
Materials:
-
Cultured cells (e.g., myotubes)
-
Oxidation medium (e.g., DMEM with 0.5% BSA)
-
[¹⁴C]-Palmitic acid
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Treatment:
-
Treat wild-type and AMPK knockout cells with this compound or vehicle control.
-
-
Incubation with Radiolabeled Substrate:
-
Incubate the cells with oxidation medium containing [¹⁴C]-palmitic acid for a defined period (e.g., 2 hours).
-
-
Measurement of ¹⁴CO₂ Production:
-
At the end of the incubation, acidify the medium to release the produced ¹⁴CO₂.
-
Trap the ¹⁴CO₂ using a suitable absorbent (e.g., a filter paper soaked in NaOH) placed in the well or a sealed flask system.
-
-
Quantification:
-
Transfer the absorbent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ is proportional to the rate of fatty acid oxidation.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway, the experimental workflow for validating this compound's effects, and a comparison of AMPK activators.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin suppresses adipogenesis through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of AMPK is essential for AICAR-induced glucose uptake by skeletal muscle but not adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. publicationslist.org [publicationslist.org]
Acadesine in Combination Therapy: A Comparative Guide for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acadesine's performance in combination with other anticancer agents, supported by experimental data. This compound, a purine nucleoside analog and an activator of AMP-activated protein kinase (AMPK), has shown promise in enhancing the efficacy of existing cancer therapies.
Synergistic Effects of this compound with Rituximab in Mantle Cell Lymphoma
A significant body of research highlights the synergistic anti-tumor activity of this compound when combined with the anti-CD20 monoclonal antibody, Rituximab, in both in vitro and in vivo models of Mantle Cell Lymphoma (MCL).[1] This combination has demonstrated a marked improvement in inhibiting tumor growth compared to either agent used as a monotherapy.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro and in vivo studies on the combination of this compound and Rituximab in MCL.
| Cancer Cell Line | Drug Combination | In Vitro Effect (Combination Index - CI) | In Vivo Effect (Tumor Growth Inhibition) | Reference |
| JEKO-1 | This compound (1 mM) + Rituximab (1 µg/ml) | Synergistic (CI < 1) | ~100% inhibition | [1] |
| Granta-519 | This compound (1 mM) + Rituximab (40 µg/ml) | Additive/Slightly Antagonistic (CI ≈ 1) | Not Reported | [1] |
| MAVER-1 | This compound (1 mM) + Rituximab (40 µg/ml) | Additive/Slightly Antagonistic (CI ≈ 1) | Not Reported | [1] |
| Rec-1 | This compound (1 mM) + Rituximab (40 µg/ml) | Synergistic (CI < 1) | Not Reported | [1] |
| UPN-1 | This compound (1 mM) + Rituximab (40 µg/ml) | Synergistic (CI < 1) | Not Reported | [1] |
| JVM-2 | This compound (1 mM) + Rituximab (40 µg/ml) | Synergistic (CI < 1) | Not Reported | [1] |
| HBL-2 | This compound (1 mM) + Rituximab (40 µg/ml) | Synergistic (CI < 1) | Not Reported | [1] |
| SP-53 | This compound (1 mM) + Rituximab (40 µg/ml) | Synergistic (CI < 1) | Not Reported | [1] |
| Z-138 | This compound (1 mM) + Rituximab (40 µg/ml) | Synergistic (CI < 1) | Not Reported | [1] |
In a xenograft mouse model using JEKO-1 cells, the combination of this compound and Rituximab resulted in an almost complete inhibition of tumor growth.[1] In contrast, this compound alone led to a 31.22% reduction in tumor size, and Rituximab alone resulted in a 63.85% reduction.[1]
Experimental Protocols
In Vitro Synergy Assessment
Cell Culture: Mantle Cell Lymphoma (MCL) cell lines (JEKO-1, Granta-519, MAVER-1, etc.) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound and/or Rituximab. For combination studies, cells were pre-incubated with this compound for 24 hours, followed by the addition of Rituximab for another 24 hours.[1]
Proliferation Assay (MTT): Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine cell viability.
Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effect of the drug combination was quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Model
Animal Model: CB17-SCID mice were used for the xenograft model.
Tumor Inoculation: JEKO-1 MCL cells were subcutaneously injected into the flanks of the mice.
Treatment Regimen: Once tumors were established, mice were randomly assigned to four groups: vehicle control, this compound alone (400 mg/kg, 5 days a week), Rituximab alone (10 mg/kg, once a week), and the combination of this compound and Rituximab.[1]
Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated.
Gene Expression Profiling: At the end of the study, tumors were harvested for gene expression profiling analysis to understand the underlying molecular mechanisms of the synergistic effect.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] Upon entering the cell, this compound is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics AMP and allosterically activates AMPK.[2][3][4]
The synergistic effect of this compound and Rituximab in MCL is believed to involve the modulation of several key pathways. Gene expression profiling of tumors from the xenograft model revealed an enrichment of genes involved in inflammation, metabolic stress, apoptosis, and proliferation in the combination treatment group.[1]
Caption: Synergistic mechanism of this compound and Rituximab in MCL cells.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the synergistic effects of this compound in combination with another drug in vitro.
Caption: In vitro workflow for assessing drug combination synergy.
Broader Implications and Future Directions
While the combination of this compound and Rituximab in MCL is well-documented, the potential for this compound to synergize with other anticancer agents in various malignancies warrants further investigation. Studies have shown this compound's ability to induce apoptosis in a range of cancer cell types, including multiple myeloma, neuroblastoma, glioblastoma, and various leukemias.[1] Its mechanism of action, which can be independent of the tumor suppressor p53, makes it a promising candidate for combination therapies in cancers with p53 mutations.[2][5][6]
Future research should focus on exploring combinations of this compound with other targeted therapies and chemotherapeutic agents. Identifying predictive biomarkers for sensitivity to this compound-based combination therapies will also be crucial for patient stratification and clinical trial design. The favorable safety profile of this compound observed in clinical trials for other indications further supports its potential for repurposing in oncology.[1][6]
References
- 1. Synergistic anti-tumor activity of this compound (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenformin vs. Acadesine: A Comparative Guide to Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Phenformin and Acadesine, two distinct pharmacological activators of AMP-activated protein kinase (AMPK). While both compounds converge on this central metabolic regulator, their upstream mechanisms and downstream consequences exhibit significant differences. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways involved to inform research and development decisions.
Overview of Compounds
Phenformin: A biguanide drug previously used for type 2 diabetes, it was withdrawn from most markets due to a high risk of lactic acidosis.[1] Its potent anti-neoplastic properties, demonstrated in numerous cancer models, have led to a resurgence of interest in its use as a potential cancer therapeutic.[2][3] Phenformin is more hydrophobic than its analogue metformin, allowing it to more easily penetrate cell membranes, which contributes to its higher potency.[1][2]
This compound (AICAR): An adenosine analogue that acts as a precursor to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4][5] It was initially developed to protect against cardiac ischemic injury and has been investigated for its exercise-mimetic properties and therapeutic potential in leukemia.[4][6] this compound's action is mediated by its intracellular conversion to ZMP, an AMP mimic.[5]
Mechanism of Action: Distinct Routes to AMPK Activation
The primary difference between Phenformin and this compound lies in how they activate AMPK.
-
Phenformin acts indirectly by inducing cellular energy stress. It is a potent inhibitor of Complex I of the mitochondrial respiratory chain.[1][2][7] This inhibition decreases ATP synthesis, leading to an elevated cellular AMP:ATP ratio.[7][8] AMPK, the cell's primary energy sensor, is subsequently activated by this shift in nucleotide levels.[7][9] Notably, Phenformin can enter cells without relying on organic cation transporters (OCTs), a factor contributing to its potency and broad efficacy in tumors that may not overexpress these transporters.[1]
-
This compound acts as a direct pharmacological activator of AMPK. Upon entering the cell, it is phosphorylated to ZMP, which mimics the effect of AMP.[5][10] ZMP allosterically activates AMPK without altering the actual cellular levels of AMP or ATP.[4][11] This makes this compound a tool for studying the direct consequences of AMPK activation, independent of the widespread metabolic disruption caused by mitochondrial inhibition.
Signaling Pathway Diagrams
Caption: Phenformin's indirect AMPK activation pathway.
Caption: this compound's direct AMPK activation pathway.
Comparative Cellular Effects
AMPK Activation and Potency
Both compounds effectively activate AMPK, but at different concentrations, reflecting their distinct mechanisms. Phenformin's activation is dependent on the cell's metabolic state, whereas this compound's effect is more direct.[11]
| Compound | Cell Line | Concentration for Max. Activation | Fold Activation | Reference |
| Phenformin | H441 (Human Lung) | 5 - 10 mM | ~3.6-fold | [11] |
| This compound | H441 (Human Lung) | 2 mM | ~2.4-fold | [11] |
| This compound | Rat Hepatocytes | 500 µM | ~12-fold (transient) | [10] |
Metabolic Reprogramming
The differential mechanisms of Phenformin and this compound lead to distinct metabolic outcomes.
| Cellular Effect | Phenformin | This compound |
| Mitochondrial Respiration | Potent inhibitor of Complex I, decreasing oxygen consumption.[7][8] | Does not directly target the respiratory chain.[11] |
| Glucose Metabolism | Increases glucose uptake and lactate production, indicating a shift to glycolysis.[12][13] | Stimulates glucose uptake via translocation of GLUT4.[5][6] |
| Lipid Metabolism | Inhibits fatty acid synthesis via AMPK-mediated inhibition of Acetyl-CoA Carboxylase (ACC).[8] | Dramatically inhibits fatty acid and sterol synthesis.[10] |
| TCA Cycle | Decreases levels of TCA cycle intermediates.[12] | Not reported as a primary effect. |
| Cellular Nucleotides | Decreases ATP levels, increasing the AMP:ATP ratio.[7][8] | Does not alter ATP, ADP, or AMP levels.[10][11] |
Cell Fate: Proliferation, Cell Cycle, and Apoptosis
Both compounds exhibit potent anti-proliferative and pro-apoptotic effects, making them valuable tools in cancer research. However, their potency can vary significantly between cell types.
| Compound | Cell Line | IC50 / EC50 (Viability) | Cellular Outcome | Reference |
| Phenformin | SKOV3 (Ovarian Cancer) | ~0.9 mM | G0/G1 cell cycle arrest, apoptosis. | [3] |
| Phenformin | Hey (Ovarian Cancer) | ~1.75 mM | G0/G1 cell cycle arrest, apoptosis. | [3] |
| Phenformin | IGROV-1 (Ovarian Cancer) | ~0.8 mM | G2 cell cycle arrest, apoptosis. | [3] |
| Phenformin | SH-SY5Y (Neuroblastoma) | ~2.76 mM | G1 cell cycle arrest, apoptosis. | [8] |
| Phenformin | T-ALL cell lines | 3 - 7 µM | Apoptosis. | [14] |
| This compound | B-CLL cells | ~380 µM | Apoptosis (caspase activation, cytochrome c release). | [10] |
Key Observations:
-
Phenformin induces cell cycle arrest, with the specific phase (G0/G1 or G2) being cell-line dependent.[3][7]
-
Both drugs induce apoptosis.[3][10] Phenformin-induced apoptosis is linked to increased reactive oxygen species (ROS) and cellular stress.[2][3] this compound-induced apoptosis in B-CLL cells is p53-independent and requires its uptake and phosphorylation.[5][10]
-
This compound selectively induces apoptosis in B-cells with little effect on T-cells, a potentially significant therapeutic advantage.[5][10]
Experimental Protocols
AMPK Activation Assay (Western Blot)
This protocol is used to assess the phosphorylation status of AMPK, a direct indicator of its activation.
-
Cell Culture and Treatment: Plate cells (e.g., H441, HEK293) and allow them to adhere. Treat with various concentrations of Phenformin or this compound for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPKα (Thr172) and anti-total-AMPKα).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated AMPK signal to the total AMPK signal.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., SKOV3, Hey) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Phenformin or this compound for 24-72 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with desired concentrations of Phenformin or this compound for a specified duration (e.g., 18-48 hours).[3][15]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.[15]
Summary and Conclusion
Phenformin and this compound, while both potent activators of AMPK, offer distinct profiles for research and therapeutic exploration.
-
Phenformin is a potent, broad-acting metabolic disruptor. Its action via Complex I inhibition provides a model for studying cellular responses to severe energy stress. Its high potency and ability to bypass OCTs make it a compelling candidate for cancer therapy, though its systemic toxicity (lactic acidosis) remains a significant hurdle.[1][2]
-
This compound is a more targeted pharmacological tool. By directly activating AMPK without altering the energy state, it allows for the specific interrogation of AMPK-downstream pathways.[4][11] Its selective cytotoxicity towards B-cells over T-cells suggests potential applications in hematological malignancies where minimizing off-target effects is crucial.[5][10]
The choice between Phenformin and this compound depends on the experimental question. For studying the effects of profound mitochondrial and metabolic reprogramming, Phenformin is a suitable agent. For dissecting the specific roles of AMPK in cellular processes with minimal confounding metabolic stress, this compound is the superior choice.
References
- 1. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Dosage of AICAR_Chemicalbook [chemicalbook.com]
- 5. This compound | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phenformin and 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) activation of AMP-activated protein kinase inhibits transepithelial Na+ transport across H441 lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of phenformin on the transport and metabolism of sugars by the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acadesine and GW501516 on Muscle Fiber Type Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent metabolic modulators, Acadesine (AICAR) and GW501516, and their respective impacts on skeletal muscle fiber type composition. Both compounds have garnered significant attention as "exercise mimetics" for their ability to induce a shift towards more oxidative, fatigue-resistant muscle fibers, a key adaptation typically associated with endurance training. This analysis synthesizes findings from preclinical studies to offer an objective overview of their mechanisms, efficacy, and experimental considerations.
At a Glance: Key Differences and Mechanisms
This compound and GW501516, while both promoting an endurance phenotype in skeletal muscle, operate through distinct primary signaling pathways. This compound acts as an activator of AMP-activated protein kinase (AMPK), a central energy sensor of the cell.[1][2] GW501516, on the other hand, is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that regulates gene expression.[3][4]
The activation of these separate pathways converges on a common downstream effector, Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and muscle fiber type determination.[5][6] This convergence ultimately leads to a similar physiological outcome: a shift from glycolytic fast-twitch fibers to oxidative slow-twitch fibers, enhancing endurance capacity.
Quantitative Comparison of Performance and Muscle Fiber Changes
The following tables summarize the quantitative effects of this compound and GW501516 on endurance performance and muscle fiber composition as reported in preclinical studies.
Table 1: Effects on Endurance Performance
| Compound | Animal Model | Dosing Regimen | Key Finding | Percentage Improvement |
| This compound (AICAR) | Sedentary Mice | 4 weeks | Increased running endurance | 44%[1] |
| GW501516 | Sedentary Kunming Mice | 3 weeks | Increased exhaustive running distance | 68.6% |
| GW501516 | Trained Kunming Mice | 3 weeks | Increased exhaustive running distance | 31.2% |
Table 2: Effects on Muscle Fiber Type Composition
| Compound | Animal Model | Muscle Type | Dosing Regimen | Key Finding | Quantitative Change |
| This compound (AICAR) | Rat | Extensor Digitorum Longus (EDL) | 14 days | Decrease in Type IIB fibers, Increase in Type IIX fibers | Not specified in percentages in the provided literature.[7] |
| GW501516 | Sedentary Kunming Mice | Gastrocnemius | 3 weeks | Increased proportion of SDH-positive (oxidative) fibers | 72% increase[3] |
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and GW501516 initiate signaling cascades that remodel skeletal muscle.
This compound (AICAR) Signaling Pathway
This compound enters muscle cells and is converted to ZMP, an analog of AMP. ZMP allosterically activates AMPK, initiating a cascade that upregulates PGC-1α. Activated AMPK also stimulates glucose uptake and fatty acid oxidation, further contributing to an oxidative muscle phenotype.[5][6]
This compound (AICAR) signaling cascade in skeletal muscle.
GW501516 Signaling Pathway
GW501516 directly binds to and activates PPARδ. This activation leads to the recruitment of coactivators, including PGC-1α, to the PPARδ complex, which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes. This transcriptional activation upregulates genes involved in fatty acid oxidation and mitochondrial respiration, driving the shift towards oxidative muscle fibers.[3][4]
GW501516 signaling cascade in skeletal muscle.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies from key studies cited in this guide.
This compound (AICAR) Experimental Protocol (Adapted from Suwa et al., 2003)
-
Objective: To determine the histological and metabolic effects of chronic this compound administration on rat skeletal muscle.
-
Animal Model: Male Wistar rats.
-
Drug Administration: Daily subcutaneous injections of AICAR (dosage not specified in the abstract) or saline for 14 consecutive days.[7]
-
Tissue Collection and Analysis:
-
At the end of the 14-day treatment period, the extensor digitorum longus (EDL) and soleus muscles were excised.
-
Muscle fiber type composition (Type I, IIA, IIX, IIB) was determined by myofibrillar ATPase histochemistry.
-
Capillary density was assessed using Griffonia simplicifolia I isolectin B4 staining.
-
Enzyme activities (glycolytic and oxidative) were measured spectrophotometrically.
-
Protein levels of UCP3 and PGC-1α were determined by Western blotting.
-
Experimental workflow for this compound (AICAR) study.
GW501516 Experimental Protocol (Adapted from Chen et al., 2015)
-
Objective: To examine the effects of GW501516 on running endurance and muscle fiber type in trained and untrained mice.
-
Animal Model: Age-matched wild-type Kunming mice.
-
Drug Administration: Daily oral gavage of GW501516 (dosage not specified in the abstract) or vehicle for 3 weeks.[3]
-
Experimental Groups:
-
Untrained + Vehicle
-
Untrained + GW501516
-
Trained + Vehicle
-
Trained + GW501516
-
-
Endurance Testing: Exhaustive running performance was measured on a motorized treadmill.
-
Tissue Collection and Analysis:
-
Gastrocnemius muscles were collected for analysis.
-
The proportion of succinate dehydrogenase (SDH)-positive muscle fibers was determined by histochemical staining to assess oxidative capacity.
-
mRNA expression levels of PPARδ, PGC-1α, and other metabolic genes were quantified by qPCR.
-
Experimental workflow for GW501516 study.
Conclusion and Future Directions
Both this compound and GW501516 demonstrate the ability to pharmacologically induce a shift towards a more oxidative muscle fiber phenotype, thereby enhancing endurance performance. While this compound operates through the AMPK pathway, GW501516 utilizes the PPARδ signaling cascade. The available data suggests that GW501516 may elicit a more pronounced effect on endurance in sedentary individuals compared to this compound, although direct comparative studies are lacking.
For drug development professionals, these compounds represent promising leads for the treatment of metabolic diseases and conditions characterized by muscle weakness and fatigue. However, it is crucial to note that GW501516 development was halted due to safety concerns in long-term animal studies. Future research should focus on elucidating the downstream targets of both pathways to identify more specific and safer therapeutic interventions. Furthermore, direct, head-to-head comparative studies under standardized conditions are necessary to definitively determine the relative efficacy and safety of these two classes of compounds.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-Activated Protein Kinase-Regulated Activation of the PGC-1α Promoter in Skeletal Muscle Cells | PLOS One [journals.plos.org]
- 7. Effects of chronic AICAR treatment on fiber composition, enzyme activity, UCP3, and PGC-1 in rat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Acadesine's Dual Mechanisms: A Comparative Guide to its AMPK-Dependent and Independent Effects
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action for therapeutic compounds is paramount. Acadesine (also known as AICAR), a promising adenosine analog with anti-leukemic properties, is widely recognized as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. However, emerging evidence reveals a more complex picture, with this compound eliciting significant biological effects independent of AMPK. This guide provides a comprehensive cross-validation of this compound's effects, leveraging experimental data from studies utilizing siRNA-mediated knockdown and genetic knockout of AMPK to dissect its multifaceted signaling pathways.
This comparative analysis summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling networks involved. By objectively presenting these findings, this guide aims to equip researchers with a deeper understanding of this compound's therapeutic potential and inform the design of future investigations.
Quantitative Comparison of this compound's Effects
To elucidate the role of AMPK in mediating the cellular response to this compound, we have summarized quantitative data from studies employing either siRNA-based knockdown or genetic knockout of AMPK. The following tables provide a clear comparison of this compound's impact on cell viability and apoptosis in the presence and absence of functional AMPK.
| Cell Line | Method of AMPK Disruption | This compound Concentration | Treatment Duration | Endpoint Measured | Effect in Control Cells (with AMPK) | Effect in AMPK-Deficient Cells | Reference |
| K562 (Chronic Myelogenous Leukemia) | siRNA against AMPKα1 and α2 | 1 mM | 48 hours | Cell Metabolism (XTT assay) | Significant decrease in cell metabolism | Inhibition of cell metabolism was not rescued by AMPK knockdown | [1] |
| Murine Embryonic Fibroblasts (MEFs) | AMPKα1/α2 Double Knockout | 1 mM | 24 and 48 hours | Apoptosis (% of Annexin V positive cells) | Increased apoptosis | Increased apoptosis (no significant difference compared to wild-type) | [2] |
| Murine Embryonic Fibroblasts (MEFs) | AMPKα1/α2 Double Knockout | 1 mM | 48 hours | Cell Viability | Decreased cell viability | Decreased cell viability (no significant difference compared to wild-type) | [2] |
Table 1: Comparative Effects of this compound on Cell Viability and Metabolism. This table highlights that the reduction in cell metabolism and viability induced by this compound is not solely dependent on the presence of AMPK.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in this guide, providing a framework for further research.
siRNA-Mediated Knockdown of AMPK in K562 Cells
This protocol outlines the steps for transiently reducing the expression of AMPK in the K562 human chronic myelogenous leukemia cell line using small interfering RNA (siRNA).
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
siRNA targeting AMPKα1 and AMPKα2 subunits (and a non-targeting control siRNA)
-
Transfection reagent (e.g., DharmaFECT 1)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Maintain K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Cells should be in the logarithmic growth phase at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the AMPK siRNA duplexes and the non-targeting control siRNA in an appropriate buffer to the desired stock concentration (e.g., 20 µM).
-
Transfection Complex Formation:
-
For each well of a 6-well plate, prepare two tubes.
-
In tube A, dilute the siRNA duplex to the final desired concentration (e.g., 50 nM) in serum-free medium like Opti-MEM.
-
In tube B, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Add the contents of tube A to tube B and mix gently by pipetting. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of siRNA-lipid complexes.
-
-
Cell Transfection:
-
Harvest and count the K562 cells. Resuspend the cells in serum-free medium.
-
Add the cell suspension to the wells of a 6-well plate containing the siRNA-transfection reagent complexes.
-
Incubate the cells at 37°C for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium (containing serum and antibiotics) to each well.
-
Continue to incubate the cells for 48-72 hours to allow for AMPK protein knockdown.
-
-
Verification of Knockdown: Harvest the cells and assess the efficiency of AMPK knockdown by Western blotting or RT-qPCR.
This compound Treatment and Cell Viability Assay
This protocol describes the treatment of cancer cell lines with this compound and the subsequent measurement of cell viability.
Materials:
-
Transfected or wild-type cancer cells
-
This compound (AICAR)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., XTT or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2 mM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).
-
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Cell Viability Measurement:
-
Following the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Figure 1: this compound's dual signaling pathways.
Figure 2: Experimental workflow for siRNA cross-validation.
Discussion of Findings
The experimental evidence strongly indicates that this compound's anti-cancer effects are not exclusively mediated by AMPK. Studies using both siRNA-mediated knockdown and genetic knockout of AMPK demonstrate that this compound retains its ability to reduce cell viability and induce apoptosis even in the absence of a functional AMPK pathway[1][2].
One significant AMPK-independent mechanism that has been identified involves the activation of the Hippo signaling pathway effector kinases, LATS1 and LATS2[2]. This compound treatment leads to the upregulation and phosphorylation of LATS1/2, which in turn phosphorylates and inhibits the transcriptional co-activators YAP and TAZ. The inhibition of YAP/TAZ, which are key drivers of cell proliferation and survival, contributes to the anti-tumor effects of this compound.
This dual mechanism of action has important implications for the therapeutic application of this compound. Its ability to induce cell death through both AMPK-dependent and -independent pathways suggests that it may be effective in a broader range of cancer types, including those that may have alterations in the AMPK signaling cascade. Furthermore, the discovery of the LATS1/2-YAP/TAZ axis as an alternative effector of this compound opens up new avenues for combination therapies and for the development of biomarkers to predict patient response.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Acadesine
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Acadesine (also known as AICA Riboside or AICAR), a purine nucleoside analogue and an activator of AMP-activated protein kinase (AMPK), requires meticulous handling and disposal to ensure safety and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with standard practices for chemical and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding its physical and chemical properties, potential hazards, and emergency procedures. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this compound is handled.[3]
This compound Properties and Stability
A clear understanding of this compound's chemical and physical properties is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C9H14N4O5 | [4] |
| Molar Mass | 258.23 g/mol | [2] |
| Melting Point | 214-215 °C | [4] |
| Solubility | Soluble in DMSO (at 2mg/ml) and water (>10mg/mL). Less soluble in ethanol (<1mg/ml). | [5] |
| Stability | Stable for 2 years from the date of purchase when stored at -20°C. Solutions in DMSO or distilled water can be stored at -20°C for up to 3 months. | [5] |
| Incompatible Materials | Strong acids and strong oxidizing agents. | [3] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide (CO2), and nitrogen oxides (NOx). | [3] |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for hazardous waste disposal and should be adapted to comply with your institution's specific guidelines and local regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Aqueous and solvent solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper, gloves).
-
-
Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[6] At a minimum, segregate chemical waste into categories such as acids, bases, halogenated solvents, non-halogenated solvents, and solid chemical waste.[6]
2. Waste Container Selection and Labeling:
-
Choose Appropriate Containers: Use designated, leak-proof, and chemically compatible waste containers.[6]
-
Label Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if it is a liquid waste.[7] The date the waste was first added to the container must also be recorded.
3. Disposal of Liquid this compound Waste:
-
Collect All Solutions: All aqueous and solvent solutions containing this compound must be collected in a designated hazardous waste container.[7]
-
Do Not Dispose Down the Drain: this compound is water-soluble and must not be disposed of down the sink.[7] This prevents the entry of the chemical into water systems, as wastewater treatment facilities are often not equipped to remove such compounds.[7]
-
Secure the Container: Keep the waste container securely capped when not in use.
4. Disposal of Solid this compound Waste:
-
Collect Solid Waste: Pure, unused, or expired solid this compound should be treated as chemical waste.
-
Contaminated Materials: All disposable items that have come into direct contact with this compound, such as gloves, bench paper, and pipette tips, are considered contaminated waste and must be disposed of as such.[7]
-
Package Securely: Place solid this compound waste and contaminated materials in a designated, clearly labeled, and sealable hazardous waste container.[7]
5. Storage and Final Disposal:
-
Designated Storage Area: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to collect and dispose of the this compound waste.[8] The primary recommended method for the disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility.[8] Provide the contractor with the Safety Data Sheet for this compound.
Experimental Protocol: Safe Handling of this compound in the Laboratory
This protocol outlines the general steps for safely preparing and using this compound solutions in a research setting, leading up to the disposal of the resulting waste.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Sterile, conical tubes or vials
-
Calibrated analytical balance
-
Chemical fume hood or ventilated balance enclosure
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE before handling this compound.
-
Weighing: In a chemical fume hood or ventilated balance enclosure, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use weighing paper or a weigh boat to avoid contamination of the balance.
-
Solubilization: Transfer the weighed this compound powder to a sterile conical tube or vial. Add the appropriate volume of the desired solvent to achieve the target concentration.
-
Mixing: Cap the tube or vial securely and vortex until the this compound is completely dissolved.
-
Use in Experiments: Use the prepared this compound solution in your experiments as required.
-
Waste Collection:
-
Dispose of any contaminated weighing paper or weigh boats in the designated solid hazardous waste container.
-
Dispose of all used pipette tips that came into contact with this compound in the same solid hazardous waste container.
-
Collect any unused or leftover this compound solution in the designated liquid hazardous waste container.
-
After the experiment, decontaminate any non-disposable labware that came into contact with this compound according to your institution's procedures. Collect the initial rinses as hazardous liquid waste.
-
-
Final Steps: Securely cap all waste containers. Remove and dispose of your gloves in the solid hazardous waste container. Wash your hands thoroughly with soap and water.
Visualizing Workflows and Pathways
To further aid in the safe management of this compound, the following diagrams illustrate the decision-making process for disposal and the compound's primary signaling pathway.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathway of this compound (AICAR) as an AMPK activator.
References
- 1. This compound | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. This compound (AICAR) | CAS#:2627-69-2 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Acadesine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the investigational drug Acadesine. Adherence to these guidelines is crucial for minimizing occupational exposure and ensuring laboratory safety.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following GHS hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate the use of appropriate personal protective equipment and adherence to strict handling protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant lab coat or coveralls | Prevents contact with skin, which can cause irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double-gloving is recommended. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation, which can cause respiratory irritation.[1] |
Occupational Exposure Limits
As of the latest review, a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies. In the absence of a defined OEL, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure.
Operational Plan for Handling
A standardized operational plan is essential for minimizing risks during the routine handling of this compound.
Preparation and Weighing
-
Work Area Preparation: Always handle this compound powder within a certified chemical fume hood to control dust and vapors. Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible. Decontaminate the work surface before and after use.
-
Weighing: When weighing the compound, use a draft shield to prevent the powder from becoming airborne. Utilize dedicated and clearly labeled spatulas and weighing boats.
Solution Preparation
This compound is soluble in water and DMSO. When preparing solutions, add the powder slowly to the solvent to avoid splashing. For aqueous solutions, the solubility is approximately 75 mM in water. For organic solutions, it is soluble in DMSO at a concentration of up to 75 mM.
Storage
-
Solid Form: Store this compound as a crystalline solid at -20°C in a tightly sealed container.[1]
-
Solutions: It is recommended to prepare solutions fresh for each use. If storage is necessary, store in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as gloves, weighing boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name "this compound."
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a designated hazardous waste container. Clean the spill area thoroughly with a suitable decontamination solution. |
This compound Signaling Pathway
This compound functions as a cell-permeable activator of AMP-activated protein kinase (AMPK). Upon entering the cell, it is phosphorylated to ZMP, which mimics the effect of AMP, leading to the activation of AMPK. This activation plays a role in various cellular processes, including the induction of apoptosis.
Caption: Cellular uptake and activation of the AMPK pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
